molecular formula C7H15Cl2N2O4P B12425215 4-Hydroperoxy Cyclophosphamide-d4

4-Hydroperoxy Cyclophosphamide-d4

カタログ番号: B12425215
分子量: 297.11 g/mol
InChIキー: VPAWVRUHMJVRHU-RRVWJQJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroperoxy Cyclophosphamide-d4 is a useful research compound. Its molecular formula is C7H15Cl2N2O4P and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H15Cl2N2O4P

分子量

297.11 g/mol

IUPAC名

N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2

InChIキー

VPAWVRUHMJVRHU-RRVWJQJTSA-N

異性体SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl

正規SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroperoxy Cyclophosphamide-d4, a crucial deuterated analog of an active cyclophosphamide metabolite. This document details the synthetic route, purification methodologies, and relevant biological pathways, presented in a clear and structured format to aid researchers in their drug development and metabolism studies.

Introduction

4-Hydroperoxy cyclophosphamide is a key pre-activated form of cyclophosphamide, a widely used anticancer and immunosuppressive agent. In vivo, cyclophosphamide is metabolized by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then decomposes to the cytotoxic phosphoramide mustard and the toxic byproduct acrolein. 4-Hydroperoxy cyclophosphamide serves as a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, making it a valuable tool for in vitro studies. The deuterated analog, this compound, is particularly important for metabolic studies, acting as an internal standard for quantitative analysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, Cyclophosphamide-d4, followed by its oxidation to the final product.

Synthesis of Cyclophosphamide-d4

The synthesis of Cyclophosphamide-d4 has been described in the literature and involves the use of deuterated reagents to introduce the deuterium labels. A common route involves the reaction of a deuterated propanolamine derivative with N,N-bis(2-chloroethyl)phosphoramidic dichloride.

Experimental Protocol:

A detailed protocol for the synthesis of d4-cyclophosphamide is outlined by Griggs and Jarman (1975). The synthesis involves the preparation of 3-amino-1,1,2,2-d4-propanol followed by its reaction with N,N-bis(2-chloroethyl)phosphoramidic dichloride.

Ozonolysis of Cyclophosphamide-d4

The conversion of Cyclophosphamide-d4 to this compound can be achieved through ozonolysis. This method has been reported for the non-deuterated analog with yields of approximately 20%.

Experimental Protocol:

  • Dissolve Cyclophosphamide-d4 in a suitable solvent mixture, such as acetone/water.

  • Cool the solution to 0°C.

  • Bubble ozone gas through the solution for a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with purification.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is recommended.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector can be employed.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 4-Hydroperoxy Cyclophosphamide and its deuterated analog.

Parameter4-Hydroperoxy CyclophosphamideThis compound
Synthesis Yield ~20% (via ozonolysis)Data not available
Purity >98% (achievable with HPLC)Data not available
Molecular Weight 293.08 g/mol 297.11 g/mol
Mass Spectrometry Data Data available in literatureKey fragments for d4-analog reported
NMR Data Data available in literatureData not available

Signaling Pathways and Experimental Workflows

Cyclophosphamide Activation Pathway

The following diagram illustrates the metabolic activation of cyclophosphamide, highlighting the central role of 4-hydroxycyclophosphamide, for which 4-hydroperoxy cyclophosphamide is a stable precursor.

Cyclophosphamide_Activation CP Cyclophosphamide CYP450 CYP450 Enzymes (Liver) CP->CYP450 OHCP 4-Hydroxycyclophosphamide AP Aldophosphamide OHCP->AP Tautomerization PM Phosphoramide Mustard (Cytotoxic) AP->PM β-elimination Acrolein Acrolein (Toxic) AP->Acrolein β-elimination Inactive Inactive Metabolites AP->Inactive Oxidation (ALDH) CYP450->OHCP Hydroxylation

Cyclophosphamide metabolic activation pathway.
Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Cyclophosphamide-d4 Ozonolysis Ozonolysis (Acetone/Water, 0°C) Start->Ozonolysis Quenching Reaction Quenching Ozonolysis->Quenching Crude Crude Product Quenching->Crude HPLC Preparative HPLC (C18 Column) Crude->HPLC Fraction Fraction Collection HPLC->Fraction Evaporation Solvent Evaporation Fraction->Evaporation Final Pure 4-Hydroperoxy Cyclophosphamide-d4 Evaporation->Final

Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological activities of 4-Hydroperoxy Cyclophosphamide-d4. This deuterated analog of a key active metabolite of the widely used anticancer drug cyclophosphamide is an essential tool in metabolism, pharmacokinetic, and mechanistic studies.

Core Chemical Properties

This compound is a labeled version of 4-hydroperoxy cyclophosphamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.[1]

PropertyValueReference(s)
Chemical Name 2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4[2]
Synonyms 4-Hydroperoxycyclofosfamide-d4, Asta 6496-d4[2]
CAS Number 1246816-71-6[3]
Molecular Formula C₇H₁₁D₄Cl₂N₂O₄P[3]
Molecular Weight 297.11 g/mol [3]
Appearance White to beige powder/solid[4]
Purity ≥95% to ≥98% (HPLC)[4][5]
Melting Point 92-94 °C (decomposes)[6]

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

SolventSolubilityReference(s)
DMSO 50 mg/mL (168.29 mM) - requires sonication[3]
2 mg/mL (clear solution)[4]
Chloroform Slightly soluble[7]
Methanol Slightly soluble[6]
Water Soluble (parent compound, cyclophosphamide monohydrate is 40 mg/mL)

Storage and Stability:

  • Long-term storage: Recommended at -80°C under an inert atmosphere.[3] It is stable for at least 6 months under these conditions.

  • Short-term storage: Can be stored at -20°C for up to one month.[3]

  • Sensitivity: The compound is hygroscopic and temperature-sensitive.[6] Aqueous stock solutions are not stable and should be freshly prepared.

Biological Activity and Mechanism of Action

4-Hydroperoxy Cyclophosphamide is the primary active metabolite of the prodrug cyclophosphamide.[8] Its deuterated form, this compound, is expected to have the same biological mechanism. The parent compound, cyclophosphamide, is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant.[5]

The cytotoxic effects of 4-hydroperoxy cyclophosphamide are mediated through its ability to crosslink DNA, which ultimately leads to apoptosis.[8] This process is, at least in part, independent of caspase activation and involves the production of reactive oxygen species (ROS), which triggers the mitochondrial death pathway.[8]

Experimental Protocols

Synthesis

General Protocol for Ozonolysis of Cyclophosphamide:

  • Dissolve cyclophosphamide in a mixture of acetone and water.

  • Cool the solution to 0°C.

  • Bubble ozone gas through the solution. The reaction progress should be monitored by a suitable method, such as thin-layer chromatography (TLC).

  • Upon completion, the product, 4-hydroperoxycyclophosphamide, can be isolated and purified. This reaction typically yields the product in a modest yield of approximately 20%.[9]

Note: This is a generalized protocol and requires optimization for the synthesis of the deuterated compound. The handling of ozone requires specialized equipment and safety precautions.

Bioanalytical Quantification using UPLC-MS/MS

This compound is frequently used as an internal standard for the quantification of 4-hydroxycyclophosphamide in biological matrices.[1] The following is a representative protocol based on published methods.

Sample Preparation (from whole blood):

  • To stabilize the analyte, which is unstable in plasma, derivatization is necessary immediately after sample collection. This can be achieved by adding a derivatizing agent like phenylhydrazine or semicarbazide hydrochloride (SCZ).[1][10]

  • For volumetric absorptive microsampling (VAMS), a VAMS tip is used to absorb a precise volume of the sample (e.g., 25 µL of blood).[11]

  • The internal standard, this compound, is added.

  • Proteins are precipitated using a solvent like methanol.[12]

  • The sample is then vortexed, sonicated, and centrifuged to separate the supernatant for analysis.[11]

UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC® or similar.[10]

  • Column: A reverse-phase column such as Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) or Thermo Scientific™ Hypersil™ BDS C18 (2.1×100 mm, 3.0 μm).[1][10]

  • Mobile Phase: A gradient of 0.01-0.2% formic acid in water and 0.01-0.2% formic acid in acetonitrile or methanol.[1][10][12]

  • Flow Rate: Approximately 0.15 - 0.35 mL/min.[1][10]

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][12]

  • MRM Transitions:

    • For the derivatized 4-hydroxycyclophosphamide-SCZ: m/z 333.7 > 221.0[1]

    • For the derivatized 4-hydroxycyclophosphamide-d4-SCZ: m/z 337.7 > 225.1[1]

Visualizations

Metabolic Pathway of Cyclophosphamide

The following diagram illustrates the metabolic activation of the prodrug cyclophosphamide to its active cytotoxic metabolites.

Cyclophosphamide Metabolism cluster_activation Activation Pathway cluster_deactivation Deactivation Pathway CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 Enzymes (e.g., CYP2B6, CYP3A4) Aldo Aldophosphamide OHCP->Aldo Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP ALDH Aldo->OHCP PM Phosphoramide Mustard (Cytotoxic) Aldo->PM Spontaneous β-elimination Acrolein Acrolein (Toxic) CarboxyCP Carboxyphosphamide (Inactive) Aldo->CarboxyCP ALDH

Caption: Metabolic activation and deactivation pathways of cyclophosphamide.

Apoptosis Signaling Pathway of 4-Hydroperoxy Cyclophosphamide

This diagram outlines the proposed caspase-independent apoptotic pathway induced by 4-hydroperoxy cyclophosphamide.

Apoptosis Signaling HC 4-Hydroperoxy Cyclophosphamide DNA_damage DNA Cross-linking HC->DNA_damage ROS Reactive Oxygen Species (ROS) Production DNA_damage->ROS induces Bax Bax Activation ROS->Bax activates Mito Mitochondrion AIF_EndoG_release AIF & EndoG Release Mito->AIF_EndoG_release releases Bax->Mito acts on AIF_EndoG_translocation AIF & EndoG Nuclear Translocation AIF_EndoG_release->AIF_EndoG_translocation translocate to Nucleus Nucleus AIF_EndoG_translocation->Nucleus target Apoptosis Caspase-Independent Apoptosis AIF_EndoG_translocation->Apoptosis leads to

Caption: Caspase-independent apoptosis induced by 4-hydroperoxy cyclophosphamide.

References

An In-depth Technical Guide to the Activation of 4-Hydroperoxy Cyclophosphamide-d4 versus Cyclophosphamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the activation mechanisms of the traditional anticancer prodrug cyclophosphamide and its pre-activated, deuterated analog, 4-hydroperoxy cyclophosphamide-d4. Cyclophosphamide requires hepatic cytochrome P450 (CYP450) enzymatic activation to elicit its cytotoxic effects, a process that introduces significant inter-individual variability in clinical outcomes. In contrast, 4-hydroperoxy cyclophosphamide is a synthetic derivative that circumvents this enzymatic activation step, spontaneously converting to the active metabolite, 4-hydroxycyclophosphamide. The incorporation of deuterium in this compound is intended to modulate its pharmacokinetic profile through the kinetic isotope effect, potentially leading to more predictable and sustained therapeutic exposure. This guide delves into the activation pathways, provides detailed experimental protocols for their study, presents quantitative data for comparison, and visualizes key processes using Graphviz diagrams.

Introduction

Cyclophosphamide (CP) is a widely used alkylating agent in the treatment of various cancers and autoimmune diseases.[1] However, its clinical efficacy is hampered by its nature as a prodrug, requiring metabolic activation primarily by the hepatic CYP450 enzyme system, particularly isoforms like CYP2B6 and CYP3A4.[2] This enzymatic conversion to 4-hydroxycyclophosphamide (4-OHCP) is the rate-limiting step and a major source of pharmacokinetic variability among patients. 4-hydroperoxy cyclophosphamide (4-OOH-CP) is a pre-activated derivative that chemically decomposes to 4-OHCP, thus bypassing the need for enzymatic activation.[3] The deuterated analog, this compound, is designed to leverage the deuterium kinetic isotope effect (KIE), which can slow down metabolic processes and potentially improve the drug's pharmacokinetic properties and safety profile.[4] This guide will explore the core differences in the activation of these two compounds, providing researchers with the necessary technical details to design and interpret experiments.

Activation Pathways

The activation of cyclophosphamide is a multi-step process, whereas 4-hydroperoxy cyclophosphamide activation is a more direct chemical conversion.

Cyclophosphamide Activation Pathway

The metabolic activation of cyclophosphamide is initiated by hepatic CYP450 enzymes, which hydroxylate the parent compound at the C4 position to form 4-hydroxycyclophosphamide (4-OHCP).[5] 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide.[2] Aldophosphamide then undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[6] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by forming DNA cross-links, leading to apoptosis in rapidly dividing cells.[6]

Cyclophosphamide Activation Pathway CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 (e.g., CYP2B6, CYP3A4) Aldo Aldophosphamide OHCP->Aldo Tautomerization PM Phosphoramide Mustard (Cytotoxic) Aldo->PM β-elimination Acr Acrolein (Toxic) Aldo->Acr β-elimination Inactive Inactive Metabolites Aldo->Inactive ALDH

Figure 1: Metabolic activation pathway of cyclophosphamide.
This compound Activation Pathway

This compound is designed to bypass the enzymatic activation step. It spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide-d4. From this point, the activation cascade is identical to that of cyclophosphamide, leading to the formation of deuterated phosphoramide mustard and acrolein. The deuterium atoms are typically placed on the chloroethyl side chains, which can influence the rate of subsequent metabolic deactivation pathways.

4-Hydroperoxy_Cyclophosphamide_d4_Activation OOHCP_d4 4-Hydroperoxy Cyclophosphamide-d4 OHCP_d4 4-Hydroxycyclophosphamide-d4 OOHCP_d4->OHCP_d4 Spontaneous Decomposition Aldo_d4 Aldophosphamide-d4 OHCP_d4->Aldo_d4 Tautomerization PM_d4 Phosphoramide Mustard-d4 (Cytotoxic) Aldo_d4->PM_d4 β-elimination Acr Acrolein Aldo_d4->Acr β-elimination

Figure 2: Activation pathway of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the activation and cytotoxic effects of cyclophosphamide and its derivatives.

Table 1: Comparative in vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)Reference
4-HydroperoxycyclophosphamideU87 GlioblastomaMTT15.67 ± 0.58[7]
4-HydroperoxycyclophosphamideT98 GlioblastomaMTT19.92 ± 1[7]
CyclophosphamideRaw 264.7 MacrophageMTT>250 µg/ml (~957 µM)[8]
Phosphoramide MustardYeastViability~5-fold less potent than NNM[9]
4-HydroperoxycyclophosphamideYeastViability~5-fold more potent than PM[9]

Table 2: Pharmacokinetic Parameters

CompoundSpeciesDoseKey FindingReference
4-HydroperoxycyclophosphamideRat90 mg/kg3-fold higher blood levels of 4-OHCP compared to CP[3]
CyclophosphamideRat100 mg/kg-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the activation and analysis of cyclophosphamide and this compound.

In Vitro Activation of Cyclophosphamide using Liver S9 Fraction

This protocol describes the enzymatic activation of cyclophosphamide using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

  • Cyclophosphamide

  • Rat or human liver S9 fraction (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound stock solution (in a suitable solvent, e.g., DMSO, at a concentration that the final solvent concentration in the incubation is ≤1%)

  • Ice bath

  • Shaking water bath at 37°C

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Preparation of S9 Mix: On ice, prepare the S9 reaction mixture. For a 1 mL reaction, combine:

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (prepare according to the manufacturer's instructions)

    • Liver S9 fraction (the final protein concentration typically ranges from 0.5 to 2.0 mg/mL; this may require optimization)[10]

  • Pre-incubation: Aliquot the S9 mix into pre-chilled microcentrifuge tubes. Add the cyclophosphamide stock solution to the tubes. The final volume before adding the NADPH regenerating system should be adjusted with buffer. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[10]

  • Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system solution.[10]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30, 60, 120 minutes). Time-course experiments are recommended to determine the optimal incubation time.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Collect the supernatant for analysis of cyclophosphamide and its metabolites by LC-MS/MS.

In_Vitro_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing Prepare S9 Mix\n(Buffer, S9, CP) Prepare S9 Mix (Buffer, S9, CP) Pre-incubate at 37°C Pre-incubate at 37°C Prepare S9 Mix\n(Buffer, S9, CP)->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Terminate with\nAcetonitrile Terminate with Acetonitrile Incubate at 37°C->Terminate with\nAcetonitrile Centrifuge Centrifuge Terminate with\nAcetonitrile->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Figure 3: Experimental workflow for in vitro activation of cyclophosphamide.
Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of activated cyclophosphamide metabolites or this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (e.g., this compound, phosphoramide mustard)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[12] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction.[4] For cyclophosphamide, deuteration of the chloroethyl side chains is intended to reduce the rate of N-dechloroethylation, a minor metabolic pathway that leads to the formation of neurotoxic chloroacetaldehyde. By slowing this competing pathway, more of the parent drug may be available for the desired 4-hydroxylation activation pathway.

Deuterium_Isotope_Effect CP_d4 Cyclophosphamide-d4 Activation 4-Hydroxylation (Desired Pathway) CP_d4->Activation Deactivation N-dechloroethylation (Side Pathway) CP_d4->Deactivation Slower Slower Reaction Rate (KIE) Deactivation->Slower

Figure 4: The deuterium kinetic isotope effect on cyclophosphamide metabolism.

Conclusion

This compound offers a promising alternative to traditional cyclophosphamide by circumventing the need for enzymatic activation, thereby potentially reducing inter-individual pharmacokinetic variability. The incorporation of deuterium further refines its metabolic profile, aiming to enhance its therapeutic window. This technical guide provides a foundational understanding of the activation mechanisms of both compounds, along with practical experimental protocols and comparative data to aid researchers in their investigations. Further studies are warranted to fully elucidate the clinical implications of these differences and to optimize the therapeutic application of deuterated cyclophosphamide analogs.

References

The Role of 4-Hydroperoxy Cyclophosphamide in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-Hydroperoxy Cyclophosphamide (4-HC), the pre-activated metabolite of cyclophosphamide, in the induction of apoptosis. Cyclophosphamide is a widely utilized chemotherapeutic agent, and understanding the apoptotic mechanisms of its active form is crucial for optimizing cancer therapies and developing novel drug candidates. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of 4-HC-induced apoptosis. While the focus is on 4-HC, this information is directly applicable to its deuterated form, 4-Hydroperoxy Cyclophosphamide-d4, which is functionally identical in biological systems and primarily used as an internal standard in analytical studies.

Core Mechanisms of 4-HC-Induced Apoptosis

4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, exerting its cytotoxic effects through a multi-faceted approach that involves DNA damage, the generation of oxidative stress, and the activation of several key signaling cascades. Research has demonstrated that 4-HC can trigger both caspase-dependent and caspase-independent apoptotic pathways, highlighting its complex and robust mechanism of action.

The primary mechanism involves its function as an alkylating agent, leading to DNA damage which can arrest the cell cycle and initiate apoptosis.[1] Furthermore, 4-HC treatment has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress is a key player in mediating apoptosis through the mitochondrial pathway.[1][2]

Signaling Pathways in 4-HC-Induced Apoptosis

Several distinct but interconnected signaling pathways are activated by 4-HC to orchestrate apoptosis. These include the mitochondrial (intrinsic) pathway, the endoplasmic reticulum (ER) stress pathway, and the p53-mediated pathway.

Mitochondrial Pathway

4-HC treatment leads to the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear relocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[2] This process can mediate caspase-independent T-cell apoptosis.[2] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to offer partial protection against 4-HC-induced apoptosis.[2] The mitochondrial pathway is often initiated by cellular stressors like oxidative stress, which is a known consequence of 4-HC exposure.[1]

Mitochondrial_Pathway_of_4HC_Induced_Apoptosis 4-HC 4-HC Oxidative Stress (ROS) Oxidative Stress (ROS) 4-HC->Oxidative Stress (ROS) Bax Upregulation Bax Upregulation Oxidative Stress (ROS)->Bax Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization AIF & EndoG Release AIF & EndoG Release Mitochondrial Outer Membrane Permeabilization->AIF & EndoG Release Nuclear Translocation Nuclear Translocation AIF & EndoG Release->Nuclear Translocation Caspase-Independent Apoptosis Caspase-Independent Apoptosis Nuclear Translocation->Caspase-Independent Apoptosis Bcl-2 Bcl-2 Bcl-2->Mitochondrial Outer Membrane Permeabilization

Mitochondrial pathway of 4-HC-induced apoptosis.
Endoplasmic Reticulum (ER) Stress Pathway

4-HC can stimulate ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[3] Studies in human glioblastoma cell lines have shown that 4-HC treatment increases the expression of key ER stress markers including glucose-regulated protein 78 (GRP78), activating transcription factor 6 (ATF6), phospho-protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (p-PERK), and phospho-inositol-requiring enzyme 1 alpha (p-IRE1α).[3][4] This cascade ultimately leads to an increase in caspase-3 expression, indicating the involvement of a caspase-dependent apoptotic cell death.[3]

ER_Stress_Pathway_of_4HC_Induced_Apoptosis cluster_UPR_Sensors UPR Sensors 4-HC 4-HC ER Stress ER Stress 4-HC->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation GRP78 GRP78 UPR Activation->GRP78 ATF6 ATF6 UPR Activation->ATF6 p-PERK p-PERK UPR Activation->p-PERK p-IRE1α p-IRE1α UPR Activation->p-IRE1α Caspase-3 Activation Caspase-3 Activation ATF6->Caspase-3 Activation p-PERK->Caspase-3 Activation p-IRE1α->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

ER stress pathway in 4-HC-induced apoptosis.
p53-Mediated Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, a primary effect of 4-HC. In response to 4-HC-induced DNA damage, p53 can be activated, leading to cell cycle arrest and apoptosis.[5] Studies on embryonic murine limbs have shown that the presence of functional p53 is critical for 4-HC-induced apoptosis.[5][6] In p53-deficient cells, 4-HC treatment tends to induce necrosis rather than apoptosis.[5] This highlights the importance of the p53 pathway in determining the mode of cell death in response to 4-HC.

p53_Mediated_Pathway_of_4HC_Induced_Apoptosis 4-HC 4-HC DNA Damage DNA Damage 4-HC->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p53-deficient cells p53-deficient cells DNA Damage->p53-deficient cells Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Necrosis Necrosis p53-deficient cells->Necrosis

p53-mediated pathway in 4-HC-induced cell death.

Quantitative Data on 4-HC-Induced Apoptosis

The following tables summarize key quantitative findings from various studies on the apoptotic effects of 4-HC.

Table 1: IC50 Values of 4-HC in Glioblastoma Cell Lines

Cell LineIC50 (µM) for 24h TreatmentReference
U8715.67 ± 0.58[3][4]
T9819.92 ± 1.00[3][4]

Table 2: Apoptotic and Dead Cell Populations after 4-HC Treatment in Glioblastoma Cell Lines

Cell LineTreatmentViable Cells (%)Apoptotic Cells (%)Dead Cells (%)Reference
U87Control96.36 ± 0.503.16 ± 1.070.46 ± 0.42[4]
U874-HC (IC50)46.93 ± 1.3842.73 ± 2.1110.33 ± 2.78[4]
T98Control96.20 ± 1.053.43 ± 1.130.36 ± 0.32[4]
T984-HC (IC50)55.16 ± 1.4041.70 ± 2.113.13 ± 0.85[4]

Table 3: Effects of 4-HC on Immune Cell Functions

Cell TypeResponse MeasuredInhibitory Concentration of 4-HC (µg/mL)Reference
T-cellsProliferation to mitogens and alloantigens> 6-12 (partial inhibition)[7]
Activated T-cells & NK cellsCytotoxic functions3-6[7]
B-cellsPWM-induced IgG synthesis< 3[7]

Experimental Protocols for Studying 4-HC-Induced Apoptosis

This section outlines general methodologies for key experiments used to investigate the role of 4-HC in apoptosis.

Cell Viability and Apoptosis Assays

A common approach to quantify apoptosis is through flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).

Apoptosis_Assay_Workflow Cell Culture Cell Culture Treatment with 4-HC Treatment with 4-HC Cell Culture->Treatment with 4-HC Cell Harvesting Cell Harvesting Treatment with 4-HC->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Annexin V Binding Buffer Resuspension in Annexin V Binding Buffer Washing with PBS->Resuspension in Annexin V Binding Buffer Staining with Annexin V and PI Staining with Annexin V and PI Resuspension in Annexin V Binding Buffer->Staining with Annexin V and PI Incubation Incubation Staining with Annexin V and PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

General workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 4-HC for the desired time period. Include a vehicle-treated control group.

  • Cell Harvesting: For adherent cells, detach them using a gentle cell dissociation agent like trypsin. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD).

  • Incubation: Incubate the cells in the dark according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be viability dye positive and Annexin V negative.[8]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Protocol:

  • Protein Extraction: Following treatment with 4-HC, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, GRP78, p53).

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure changes in the mRNA levels of apoptosis-related genes.

Protocol:

  • RNA Extraction: Isolate total RNA from 4-HC-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target genes, and the cDNA template.

  • Data Analysis: Run the reaction in a real-time PCR cycler. Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene.

Conclusion

4-Hydroperoxy Cyclophosphamide is a potent inducer of apoptosis, acting through a complex network of signaling pathways. Its ability to trigger both caspase-dependent and -independent cell death, coupled with the involvement of oxidative stress, mitochondrial dysfunction, and ER stress, underscores its efficacy as a chemotherapeutic agent. A thorough understanding of these mechanisms is paramount for the development of more effective cancer treatments and for identifying potential therapeutic targets to overcome drug resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of apoptosis and cancer therapy.

References

4-Hydroperoxy Cyclophosphamide-d4: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroperoxy cyclophosphamide (4-HC), the pre-activated form of the widely used immunosuppressant cyclophosphamide, offers a valuable tool for in vitro and in vivo studies in autoimmune disease research. Its deuterated analogue, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), serves as a critical internal standard for precise quantification in analytical assays. This technical guide provides an in-depth overview of 4-HC's mechanism of action, its application in relevant autoimmune disease models, and detailed experimental protocols. Particular focus is given to its role in inducing T-cell apoptosis, a key mechanism for its immunomodulatory effects.

Introduction

Cyclophosphamide is a cornerstone therapy for a variety of severe autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis, and scleroderma.[1] As a prodrug, it requires hepatic metabolism to form its active metabolites, primarily 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1] 4-hydroperoxycyclophosphamide (4-HC) is a synthetic, pre-activated derivative that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions, bypassing the need for liver enzyme activation and making it ideal for in vitro studies.[2] The deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based analytical methods for accurate quantification of cyclophosphamide and its metabolites.[3][4]

This guide will delve into the technical aspects of using 4-HC and its deuterated form in autoimmune disease research, with a focus on its mechanism of action, experimental applications, and relevant protocols.

Mechanism of Action: Induction of Caspase-Independent T-Cell Apoptosis

A primary mechanism through which 4-HC exerts its immunosuppressive effects is by inducing apoptosis in T-lymphocytes.[5] Notably, this process can occur through a caspase-independent pathway, representing an alternative cell death mechanism.[5]

The signaling cascade is initiated by 4-HC-induced production of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress triggers the upregulation of the pro-apoptotic protein Bax and the subsequent nuclear translocation of two key mitochondrial factors: apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[5] These factors then mediate DNA fragmentation and chromatin condensation, hallmarks of apoptosis, without the involvement of caspases.[5] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to be partially protective against 4-HC-induced apoptosis.[5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 4HC 4-Hydroperoxy Cyclophosphamide ROS Reactive Oxygen Species (ROS) 4HC->ROS Induces Bax Bax (Upregulation) ROS->Bax Mito Mitochondrial Outer Membrane Bax->Mito Acts on Bcl2 Bcl-2 (Inhibition) Bcl2->Bax Inhibits AIF_EndoG_mito AIF & EndoG Mito->AIF_EndoG_mito Releases AIF_EndoG_nuc AIF & EndoG (Translocation) AIF_EndoG_mito->AIF_EndoG_nuc DNA_frag DNA Fragmentation & Chromatin Condensation AIF_EndoG_nuc->DNA_frag Causes Apoptosis Caspase-Independent Apoptosis DNA_frag->Apoptosis

Caption: Signaling pathway of 4-HC-induced caspase-independent T-cell apoptosis.

Data Presentation: In Vitro Effects on Immune Cells

The following tables summarize the dose-dependent effects of 4-hydroperoxycyclophosphamide on various human immune cell functions as reported in the literature.

Immune Cell TypeFunction Assessed4-HC ConcentrationObserved EffectReference
T-LymphocytesMitogen- and Alloantigen-induced Proliferation> 6-12 µg/mLPartial Inhibition[5]
Activated T-Cells & NK CellsCytotoxic Function3-6 µg/mLInhibition[5]
B-LymphocytesPWM-induced IgG Synthesis< 3 µg/mLInhibition[5]
Suppressor T-Cells (pre-activation)Con A-induced Suppression10⁻² - 20 nmol/mLComplete Abrogation[6]
Inducer T-CellsT-cell Function> 40 nmol/mLInhibition[6]
Differentiated Suppressor T-CellsSuppressor Function> 80 nmol/mLResistant[6]

Table 1: Dose-Response of 4-Hydroperoxycyclophosphamide on Human Immune Cell Functions

Experimental Protocols

In Vitro Immunomodulatory Assays

Objective: To assess the in vitro effects of 4-hydroperoxycyclophosphamide on immune cell proliferation and function.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 4-Hydroperoxycyclophosphamide (4-HC)

  • Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigens

  • ³H-thymidine or cell proliferation dyes (e.g., CFSE)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Liquid scintillation counter or flow cytometer

Protocol for T-Cell Proliferation Assay:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of 4-HC in complete RPMI-1640 medium. Add 50 µL of the 4-HC dilutions to the appropriate wells. For control wells, add 50 µL of medium only.

  • Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) or specific antigen to stimulate T-cell proliferation. For unstimulated controls, add 50 µL of medium.

  • Incubate the plates for 72 hours in a CO₂ incubator.

  • For ³H-thymidine incorporation assay, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For flow cytometry-based assays, stain the cells with a proliferation dye like CFSE before stimulation and analyze the dye dilution after 72 hours.

G A Isolate PBMCs B Plate Cells (1x10^5 cells/well) A->B C Add 4-HC (Serial Dilutions) B->C D Add Mitogen/Antigen C->D E Incubate (72 hours) D->E F Add ³H-thymidine (18 hours) E->F G Harvest & Measure Radioactivity F->G

Caption: Experimental workflow for in vitro T-cell proliferation assay.

In Vivo Murine Model of Lupus (MRL/lpr)

Objective: To evaluate the therapeutic efficacy of 4-hydroperoxycyclophosphamide in a murine model of systemic lupus erythematosus.

Materials:

  • MRL/lpr mice (female, 8-10 weeks old)

  • 4-Hydroperoxycyclophosphamide (4-HC)

  • Sterile saline for injection

  • Tools for blood collection and urine analysis

  • ELISA kits for anti-dsDNA antibody quantification

  • Histology equipment

Protocol:

  • House MRL/lpr mice under specific pathogen-free conditions.

  • At 8-10 weeks of age, randomize mice into treatment and control groups.

  • For the treatment group, administer 4-HC intraperitoneally at a pre-determined dose and schedule (e.g., weekly injections). Dosing regimens for cyclophosphamide in MRL/lpr mice have been reported in the range of 10-20 mg/kg weekly, which can serve as a starting point for optimizing 4-HC dosage.

  • Administer sterile saline to the control group following the same schedule.

  • Monitor mice weekly for proteinuria using dipsticks or metabolic cages.

  • Collect blood samples bi-weekly via retro-orbital or tail vein bleeding to measure serum levels of anti-dsDNA antibodies by ELISA.

  • Monitor for clinical signs of disease, such as lymphadenopathy and skin lesions.

  • At the end of the study (e.g., 20-24 weeks of age), euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.

G A Randomize MRL/lpr Mice B Administer 4-HC (i.p.) or Saline (Control) A->B C Weekly Monitoring: - Proteinuria - Clinical Signs B->C D Bi-weekly Blood Collection: - Anti-dsDNA ELISA B->D E End of Study: - Euthanasia - Kidney Histology C->E D->E

Caption: Experimental workflow for in vivo evaluation in an MRL/lpr mouse model.

Role of this compound in Research

This compound is a stable isotope-labeled version of 4-HC. Its primary application in autoimmune disease research is as an internal standard for the quantification of cyclophosphamide and its metabolites in biological matrices such as plasma and dried blood spots.[3][4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, thereby ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[3][4]

Conclusion

4-Hydroperoxy cyclophosphamide is an invaluable tool for researchers studying the immunomodulatory effects of cyclophosphamide in the context of autoimmune diseases. Its ability to bypass hepatic activation allows for controlled in vitro experiments to dissect its cellular and molecular mechanisms of action. The deuterated analog, 4-HC-d4, is essential for robust analytical methodologies. The information and protocols provided in this guide are intended to facilitate the effective use of these compounds in advancing our understanding and treatment of autoimmune disorders.

References

Foundational Research on Cyclophosphamide Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent that has been in clinical use for over four decades.[1] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2][3][4] This guide provides an in-depth overview of the foundational research on the active metabolites of cyclophosphamide, focusing on their metabolic activation, mechanism of action, and the experimental protocols used for their investigation.

Metabolic Activation of Cyclophosphamide

The bioactivation of cyclophosphamide is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][4] The metabolic pathway generates both the therapeutically active compounds and metabolites responsible for toxicity.

The Activation Pathway

The initial and rate-limiting step in the activation of cyclophosphamide is the hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by several CYP450 isoforms, with CYP2B6 exhibiting the highest 4-hydroxylase activity.[3][5] Other contributing enzymes include CYP2A6, CYP2C9, CYP2C19, and CYP3A4.[4][5]

The product of this hydroxylation, 4-hydroxycyclophosphamide (4-OH-CP) , is the primary and predominant active metabolite, accounting for over 80% of the total dose of cyclophosphamide.[2] 4-OH-CP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (ALDO) .[4][5][6] Both 4-OH-CP and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently enter other cells.[5]

Within the target cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This cleavage yields the two principal active metabolites:

  • Phosphoramide mustard (PM): The primary alkylating agent responsible for the cytotoxic and antitumor effects of cyclophosphamide.[2][7]

  • Acrolein: A highly reactive aldehyde that is largely responsible for the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis (urotoxicity).[2][7][8]

Inactivation Pathways

Parallel to the activation pathway, there are several detoxification routes that inactivate cyclophosphamide and its metabolites. A major detoxification pathway is the oxidation of aldophosphamide by aldehyde dehydrogenases (ALDH), particularly ALDH1A1, to the inactive metabolite carboxyphosphamide .[3][5] Additionally, 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide .[6] Another minor pathway involves the N-dechloroethylation of cyclophosphamide, which produces the neurotoxic metabolite chloroacetaldehyde.[2][5]

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide.

Cyclophosphamide_Metabolism CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP2B6, 2C9, 3A4, etc. (Hepatic Activation) DCCY N-dechloroethyl-CP (Inactive) CP->DCCY N-dechloroethylation (Minor Pathway) CAA Chloroacetaldehyde (Neurotoxic) CP->CAA N-dechloroethylation (Minor Pathway) ALDO Aldophosphamide OHCP->ALDO Tautomeric Equilibrium KETO 4-Ketocyclophosphamide (Inactive) OHCP->KETO Oxidation PM Phosphoramide Mustard (Cytotoxic Alkylating Agent) ALDO->PM Spontaneous β-elimination ACR Acrolein (Urotoxic) ALDO->ACR Spontaneous β-elimination CARB Carboxyphosphamide (Inactive) ALDO->CARB ALDH1A1 (Detoxification) DNA_Alkylation cluster_cell Tumor Cell PM Phosphoramide Mustard Guanine1 Guanine (N7) PM->Guanine1 Alkylation Guanine2 Guanine (N7) PM->Guanine2 Alkylation DNA_strands DNA Double Helix Replication_Block DNA Replication Blocked DNA_strands->Replication_Block Crosslink Interstrand Cross-link Guanine1->Crosslink Guanine2->Crosslink Crosslink->DNA_strands Distorts Helix Apoptosis Apoptosis Replication_Block->Apoptosis Triggers Experimental_Workflow Start Start Synthesis Enzymatic Synthesis of 4-OH-CP Start->Synthesis Purification HPLC Purification Synthesis->Purification Treatment Treat Cells with Purified 4-OH-CP Purification->Treatment CellCulture Cell Culture (e.g., MCF-7) CellCulture->Treatment Incubation Incubate (24 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (EC50 Determination) ViabilityAssay->DataAnalysis End End DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols for 4-Hydroperoxy Cyclophosphamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxy cyclophosphamide is a critical, yet highly unstable, active metabolite of the widely used anticancer prodrug, cyclophosphamide. Its inherent instability in biological matrices presents a significant challenge for accurate bioanalytical quantification. These application notes provide a detailed protocol for the sample preparation and subsequent analysis of 4-Hydroperoxy Cyclophosphamide-d4, a deuterated internal standard essential for robust quantification, using UPLC-MS/MS. Due to its rapid degradation, immediate derivatization upon sample collection is paramount to ensure data integrity. This document outlines two effective derivatization strategies followed by established extraction techniques.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of cyclophosphamide and its derivatized metabolite, 4-hydroxycyclophosphamide (the stabilized form of 4-hydroperoxycyclophosphamide). 4-Hydroxycyclophosphamide-d4 serves as the internal standard for the analysis of 4-hydroxycyclophosphamide.

Table 1: LC-MS/MS Quantitative Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Calibration Range (ng/mL)
Cyclophosphamide261.0140.05 - 105 - 60,000
4-Hydroxycyclophosphamide-Semicarbazide (SCZ)334.10221.042.5 - 52.5 - 4,000
4-Hydroxycyclophosphamide-d4-Semicarbazide (SCZ)338.10225.06N/AN/A

Data synthesized from multiple sources detailing UPLC-MS/MS analysis of cyclophosphamide and its metabolites.[1][2][3][4]

Experimental Protocols

Critical Pre-analytical Step: Immediate Sample Stabilization

4-Hydroperoxy cyclophosphamide is extremely unstable in plasma, with a reported half-life of approximately 4 minutes. Therefore, immediate stabilization upon blood collection is mandatory to prevent its degradation to 4-hydroxycyclophosphamide and other metabolites. This is achieved by collecting blood samples directly into tubes containing a derivatizing agent.

Protocol 1: Semicarbazide (SCZ) Derivatization and Protein Precipitation

This protocol is adapted from methods developed for the analysis of 4-hydroxycyclophosphamide, the stabilized form of 4-hydroperoxycyclophosphamide.[3][4]

Materials:

  • Blood collection tubes containing semicarbazide hydrochloride (SCZ) solution.

  • This compound (Internal Standard).

  • Methanol, HPLC grade.

  • Centrifuge capable of reaching 14,000 rpm.

  • UPLC-MS/MS system.

Procedure:

  • Sample Collection: Collect whole blood directly into pre-prepared tubes containing 5 µL of semicarbazide hydrochloride (SCZ) to immediately derivatize and stabilize the 4-hydroperoxy cyclophosphamide.

  • Internal Standard Spiking: To an aliquot of the SCZ-treated blood sample, add the working solution of this compound to achieve the desired final concentration.

  • Protein Precipitation: Add three volumes of ice-cold methanol to the blood sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the UPLC-MS/MS system for analysis.

Protocol 2: Phenylhydrazine Derivatization and Liquid-Liquid Extraction (LLE)

This protocol utilizes phenylhydrazine for derivatization, followed by a liquid-liquid extraction for sample clean-up.

Materials:

  • Blood collection tubes containing phenylhydrazine solution.

  • This compound (Internal Standard).

  • Ethyl acetate, HPLC grade.

  • Centrifuge.

  • Nitrogen evaporator.

  • UPLC-MS/MS system.

Procedure:

  • Sample Collection: Collect whole blood directly into tubes containing a 4% w/v solution of phenylhydrazine in 0.1 M sodium citrate buffer (pH 6.0).

  • Internal Standard Spiking: Add the this compound internal standard to the derivatized blood sample.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate to the plasma sample.

    • Vortex for 2 minutes to ensure efficient extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Visualizations

Metabolic Pathway of Cyclophosphamide

cluster_0 Metabolic Activation cluster_1 Analytical Stabilization Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide CYP2B6, CYP2C19, CYP3A4 Aldophosphamide Aldophosphamide 4-Hydroxycyclophosphamide->Aldophosphamide Tautomeric Equilibrium 4-Ketocyclophosphamide 4-Ketocyclophosphamide 4-Hydroxycyclophosphamide->4-Ketocyclophosphamide Detoxification Derivatized 4-Hydroxycyclophosphamide Derivatized 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide->Derivatized 4-Hydroxycyclophosphamide Derivatization (Semicarbazide or Phenylhydrazine) Phosphoramide mustard Phosphoramide mustard Aldophosphamide->Phosphoramide mustard Spontaneous Decomposition Acrolein Acrolein Aldophosphamide->Acrolein 4-Hydroperoxycyclophosphamide 4-Hydroperoxycyclophosphamide 4-Hydroperoxycyclophosphamide->4-Hydroxycyclophosphamide Spontaneous Reduction

Caption: Metabolic activation of Cyclophosphamide and analytical stabilization.

Experimental Workflow for Sample Preparation

cluster_workflow Sample Preparation Workflow Start Start Blood_Collection Blood Collection into Derivatizing Agent Start->Blood_Collection IS_Spiking Spike with This compound Blood_Collection->IS_Spiking Extraction_Choice Extraction Method? IS_Spiking->Extraction_Choice Protein_Precipitation Protein Precipitation (Methanol) Extraction_Choice->Protein_Precipitation Protocol 1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Extraction_Choice->LLE Protocol 2 Centrifugation_PP Centrifugation Protein_Precipitation->Centrifugation_PP Centrifugation_LLE Centrifugation LLE->Centrifugation_LLE Supernatant_Transfer_PP Supernatant Transfer Centrifugation_PP->Supernatant_Transfer_PP Organic_Layer_Transfer Organic Layer Transfer Centrifugation_LLE->Organic_Layer_Transfer Analysis UPLC-MS/MS Analysis Supernatant_Transfer_PP->Analysis Evaporation_Reconstitution Evaporation & Reconstitution Organic_Layer_Transfer->Evaporation_Reconstitution Evaporation_Reconstitution->Analysis

Caption: General workflow for the sample preparation of this compound.

References

Application Note: Quantification of 4-Hydroxycyclophosphamide in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-hydroxycyclophosphamide (4-OHCP), the primary active metabolite of the anticancer prodrug cyclophosphamide (CP), in biological matrices such as plasma and dried blood spots (DBS). Due to its inherent instability, 4-OHCP requires immediate derivatization for accurate quantification.[1][2][3] This method employs a stable isotope-labeled internal standard, 4-hydroxycyclophosphamide-d4 (4-OHCP-d4), and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic and pharmacodynamic studies of cyclophosphamide.

Introduction

Cyclophosphamide is a widely used cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes to its active form, 4-hydroxycyclophosphamide.[1][4][5] The therapeutic efficacy of cyclophosphamide is largely determined by the concentration of 4-OHCP.[4][6][7] However, 4-OHCP is unstable in biological samples, readily converting to its tautomer, aldophosphamide, which then degrades into the cytotoxic phosphoramide mustard and the byproduct acrolein.[5] To overcome this instability, a derivatization step is necessary immediately after sample collection to form a stable product for analysis.[1][2] This protocol utilizes semicarbazide hydrochloride for derivatization, which reacts with 4-OHCP to form a stable semicarbazone derivative. The use of a deuterated internal standard (4-OHCP-d4) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Sample Collection (Plasma or DBS) Derivatization Immediate Derivatization with Semicarbazide Sample_Collection->Derivatization Stabilization Protein_Precipitation Protein Precipitation with Methanol Derivatization->Protein_Precipitation Extraction UPLC_Separation UPLC Separation (C18 Column) Protein_Precipitation->UPLC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Ionization Data_Quantification Data Quantification (Internal Standard Method) MS_Detection->Data_Quantification Data Acquisition

Caption: Overview of the analytical workflow for 4-OHCP quantification.

Materials and Reagents

  • 4-Hydroxycyclophosphamide (4-OHCP)

  • 4-Hydroxycyclophosphamide-d4 (4-OHCP-d4)

  • Semicarbazide hydrochloride

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Potassium phosphate buffer (50 mmol, pH 7.4)

  • Human plasma or whole blood

Protocol

Preparation of Stock and Working Solutions
  • 4-OHCP Stock Solution (5 mg/mL): Dissolve 5.0 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 5.0 mg of 4-OHCP.[6][7]

  • 4-OHCP-d4 Internal Standard (IS) Stock Solution (2.5 mg/mL): Dissolve 2.5 mg of sodium thiosulfate in 1.0 mL of ultrapure water and add this solution to a vial containing 2.5 mg of 4-OHCP-d4.[6][7]

  • Semicarbazide Solution (2 M): Dissolve semicarbazide hydrochloride in 50 mmol potassium phosphate buffer (pH 7.4) to a final concentration of 2 M.[6]

  • Working Solutions: Prepare working solutions of 4-OHCP and 4-OHCP-d4 by diluting the stock solutions with ultrapure water to the desired concentrations for creating calibration standards and quality control samples.[7]

Sample Preparation

This protocol is adapted for both plasma and dried blood spot (DBS) samples.

For Plasma Samples:

  • Immediately after blood collection and centrifugation, add 5 µL of 2 M semicarbazide solution to 100 µL of plasma.

  • Add the 4-OHCP-d4 internal standard solution.

  • Vortex the sample briefly.

  • Precipitate proteins by adding 3 volumes of cold methanol (e.g., 300 µL).

  • Vortex for 30 seconds, sonicate for 10 minutes, and then centrifuge at 10,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean tube for analysis.

For Dried Blood Spot (DBS) Samples:

  • Spot 50 µL of 2 M semicarbazide solution onto the DBS card and let it air-dry for two hours.[8][9]

  • Spot 30 µL of the whole blood sample onto the semicarbazide-treated area of the DBS card and let it air-dry for three hours.[9]

  • Punch out the entire blood spot and place it into a microcentrifuge tube.

  • Add 20 µL of the 4-OHCP-d4 internal standard solution (e.g., 1 µg/mL) and 1000 µL of methanol.[6][8]

  • Vortex the mixture for two minutes, sonicate for 10 minutes, and centrifuge at 10,000 rpm for five minutes.[8][9]

  • Transfer the supernatant for analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4][6]
Mobile Phase A 0.01% Formic acid in water[4][6]
Mobile Phase B Acetonitrile or Methanol[4][6]
Flow Rate 0.15 - 0.2 mL/min[4][6][10]
Column Temperature 50°C[9]
Injection Volume 10 µL[8]
Gradient Elution A linear gradient should be optimized to ensure separation of the analyte from matrix components.[4][6][10]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4][6][10]
Detection Mode Multiple Reaction Monitoring (MRM)[4][6]
MRM Transitions 4-OHCP-Semicarbazone: m/z 333.7 > 221.0 or 334.10 > 221.04[4][6][10][11] 4-OHCP-d4-Semicarbazone: m/z 337.7 > 225.1 or 338.10 > 225.06[4][6][10][11]
Capillary Voltage 3.5 kV[8][9]
Desolvation Temperature 350°C[8][9]
Desolvation Gas Flow 500 L/h[8][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical method as reported in the literature.

Parameter4-HydroxycyclophosphamideReference(s)
Linearity Range 2.5 - 1,000 ng/mL 5 - 4,000 ng/mL 50 - 5,000 ng/mL[1][6][7][10]
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL 5 ng/mL 50 ng/mL[1][6][7][10]
Accuracy < 15% deviation[1][2]
Precision (%RSD) < 15%[1][2]

Signaling Pathway and Metabolism

Metabolism_Pathway Cyclophosphamide Cyclophosphamide 4-OHCP 4-Hydroxycyclophosphamide Cyclophosphamide->4-OHCP CYP450 Enzymes Aldophosphamide Aldophosphamide 4-OHCP->Aldophosphamide Tautomerization Phosphoramide_Mustard Phosphoramide Mustard (Active Cytotoxic Agent) Aldophosphamide->Phosphoramide_Mustard Acrolein Acrolein (Toxic Byproduct) Aldophosphamide->Acrolein Carboxyphosphamide Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide ALDH

Caption: Metabolic activation pathway of cyclophosphamide.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of 4-hydroxycyclophosphamide in biological samples. The use of a deuterated internal standard and a derivatization step to stabilize the labile analyte are critical for achieving accurate and precise results. This methodology is well-suited for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide, enabling a better understanding of its disposition and clinical effects.

References

Application of 4-Hydroperoxy Cyclophosphamide-d4 in Lymphoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated form of cyclophosphamide, a widely used chemotherapeutic agent in the treatment of various cancers, including lymphomas.[1] Unlike its parent drug, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects, making it an ideal compound for in vitro studies.[2] The deuterated form, 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4), offers a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, while exhibiting similar biological activity to the non-deuterated compound. This document provides detailed application notes and experimental protocols for the use of 4-HC-d4 in lymphoma cell line research.

Mechanism of Action

4-HC-d4, like 4-HC, is an alkylating agent that exerts its cytotoxic effects primarily through the induction of apoptosis.[3][4] Upon entering the cell, it spontaneously decomposes to form phosphoramide mustard and acrolein.[5] Phosphoramide mustard is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, leading to the inhibition of DNA replication and transcription.[5][6] This DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death.

The apoptotic signaling induced by 4-HC involves multiple pathways:

  • DNA Damage Response: DNA cross-linking activates the ATM/ATR and Chk1/Chk2 signaling pathways, leading to the stabilization and activation of the tumor suppressor protein p53.[6]

  • Mitochondrial (Intrinsic) Pathway: 4-HC can induce the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial death pathway.[7] This involves the activation of caspase-9 and is modulated by the Bcl-2 family of proteins.[3][4]

  • Endoplasmic Reticulum (ER) Stress: 4-HC has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[8][9] Key mediators in this pathway include GRP78, ATF6, PERK, and IRE1α.[8][9]

  • Caspase-Independent Apoptosis: In some T-cell lines, 4-HC has been observed to mediate caspase-independent apoptosis through the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG.

Data Presentation

Table 1: Cytotoxicity of 4-Hydroperoxy Cyclophosphamide in Various Cell Lines
Cell Line TypeCell LineIC50 (µM)Exposure TimeReference
GlioblastomaU8715.67 ± 0.5824 hours[8]
GlioblastomaT9819.92 ± 124 hours[8]

Note: While not lymphoma cell lines, these values provide a general indication of the cytotoxic potential of 4-HC.

Table 2: Dose-Dependent Effects of 4-Hydroperoxy Cyclophosphamide on Human Lymphocytes
Immune FunctionCell TypeInhibitory Concentration (µg/mL)Reference
T-cell ProliferationT-cells> 6-12[10]
Cytotoxic FunctionActivated T-cells & NK cells3-6[10]
IgG SynthesisB-cells< 3[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of 4-HC-d4 on lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., Raji, Daudi)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed lymphoma cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of 4-HC-d4 in complete medium.

  • Add 100 µL of the 4-HC-d4 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 4-HC-d4.

Materials:

  • Lymphoma cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed lymphoma cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.

  • Treat the cells with various concentrations of 4-HC-d4 for the desired time period (e.g., 24 hours). Include an untreated control.

  • Collect the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathways induced by 4-HC-d4.

Materials:

  • Lymphoma cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-phospho-p53, anti-GRP78, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat lymphoma cells with 4-HC-d4 as described in the apoptosis assay protocol.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_dna_damage DNA Damage Response cluster_er_stress ER Stress cluster_mitochondrial Mitochondrial Pathway 4HC_d4 4-Hydroperoxy Cyclophosphamide-d4 PM_Acrolein Phosphoramide Mustard + Acrolein 4HC_d4->PM_Acrolein Spontaneous decomposition DNA_Damage DNA Cross-links PM_Acrolein->DNA_Damage Alkylation ER_Stress_Induction ER Stress PM_Acrolein->ER_Stress_Induction ROS Reactive Oxygen Species (ROS) PM_Acrolein->ROS Induction ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation & Activation Mitochondria Mitochondria p53->Mitochondria UPR Unfolded Protein Response (UPR) ER_Stress_Induction->UPR Activation Apoptosis_ER Apoptosis UPR->Apoptosis_ER ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis_ER Execution G Start Start Cell_Culture Culture Lymphoma Cell Lines Start->Cell_Culture Treatment Treat cells with 4-HC-d4 Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Endpoint_Assays->Apoptosis Western_Blot Western Blot Analysis Endpoint_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End G Initial_Insult 4-HC-d4 Treatment Primary_Damage DNA Damage & ER Stress Initial_Insult->Primary_Damage Signaling_Activation Activation of p53, UPR, & Mitochondrial Pathway Primary_Damage->Signaling_Activation Caspase_Cascade Caspase Activation (Initiator & Effector) Signaling_Activation->Caspase_Cascade Cellular_Dismantling Substrate Cleavage & Apoptotic Body Formation Caspase_Cascade->Cellular_Dismantling Final_Outcome Apoptosis Cellular_Dismantling->Final_Outcome

References

Application Notes and Protocols: Experimental Use of 4-Hydroperoxy Cyclophosphamide-d4 in T-cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Inducing T-cell Apoptosis with 4-Hydroperoxy Cyclophosphamide-d4

4-Hydroperoxy Cyclophosphamide (4-HC) is the pre-activated, primary active metabolite of the widely used chemotherapeutic and immunosuppressive agent, cyclophosphamide. Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes, making it suitable for in vitro studies. The deuterated form, this compound (4-HC-d4), serves as a biologically equivalent compound, ideal for studies requiring stable isotope labeling or as an internal standard in mass spectrometry analyses, while exhibiting the same mechanism of action.

In T-lymphocytes, 4-HC is a potent inducer of apoptosis, a critical mechanism for T-cell depletion in various therapeutic contexts.[1] Its mode of action is complex, involving the induction of oxidative stress, which can trigger both caspase-dependent and caspase-independent cell death pathways.[1][2] Research indicates that 4-HC treatment leads to the production of reactive oxygen species (ROS), upregulation of the pro-apoptotic protein Bax, and subsequent nuclear translocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[1] This suggests that 4-HC can bypass classical caspase-mediated apoptosis, representing an alternative death pathway.[1] Furthermore, studies have implicated the NRF2/HMOX-1 pathway and endoplasmic reticulum (ER) stress in the cellular response to 4-HC.[3][4][5]

The differential sensitivity of T-cell subsets to 4-HC makes it a valuable tool for dissecting immunoregulatory interactions.[6][7] For instance, suppressor T-cell functions are highly sensitive to low concentrations of 4-HC, whereas inducer and mature suppressor T-cells are more resistant.[6] These application notes provide quantitative data and detailed protocols for utilizing 4-HC-d4 to study T-cell apoptosis.

Data Presentation: Dose-Response Effects of 4-HC

The following table summarizes the effective concentrations of 4-HC on different lymphocyte functions as reported in the literature. These values can serve as a starting point for designing experiments with 4-HC-d4.

Cell Type / FunctionEffective ConcentrationObserved EffectSource
Human Suppressor T-cells10 - 20 nmol/mL (approx. 2.8 - 5.6 µM)Complete abrogation of Con A-induced suppression[6]
Human Inducer T-cells> 40 nmol/mL (approx. > 11.2 µM)Inhibition of inducer function[6]
Human Cytotoxic T-cells & NK cells3 - 6 µg/mL (approx. 10.7 - 21.4 µM)Inhibition of cytotoxic function[7]
Human T-cell Proliferation> 6 - 12 µg/mL (approx. > 21.4 - 42.8 µM)Partial inhibition of proliferation to mitogens[7]
Human B-cell IgG Synthesis< 3 µg/mL (approx. < 10.7 µM)Inhibition of PWM-induced IgG synthesis[7]
Murine Glioblastoma Cells (GL261)5 - 160 µMDose-dependent decrease in cell viability[3][5]
Human Glioblastoma Cells (U87, T98)IC50: 15.67 µM (U87), 19.92 µM (T98)Half-maximal inhibitory concentration after 24h[4]

Note: Concentrations were converted for comparison. 1 µg/mL of 4-HC is approximately 3.56 µM.

Signaling Pathways in 4-HC-Induced T-cell Apoptosis

4-HC initiates a cascade of intracellular events culminating in apoptosis. The primary mechanism involves the generation of oxidative stress, which triggers downstream mitochondrial and nuclear events.

G cluster_cell T-cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus HC 4-Hydroperoxy Cyclophosphamide-d4 ROS Reactive Oxygen Species (ROS) Production HC->ROS Induces ER_Stress ER Stress HC->ER_Stress NRF2 NRF2 Activation ROS->NRF2 Bax_up Bax Upregulation & Conformational Change ROS->Bax_up HMOX1 HMOX-1 Upregulation NRF2->HMOX1 Translocates to Nucleus Mito_Pot Loss of Mitochondrial Membrane Potential Bax_up->Mito_Pot AIF_EndoG_Rel Release of AIF & EndoG Mito_Pot->AIF_EndoG_Rel AIF_EndoG_Trans AIF & EndoG Translocation AIF_EndoG_Rel->AIF_EndoG_Trans Translocate to Nucleus DNA_Frag DNA Fragmentation AIF_EndoG_Trans->DNA_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis

Caption: 4-HC-d4 induced caspase-independent apoptosis pathway in T-cells.

Experimental Protocols

Protocol: T-cell Culture and Treatment with 4-HC-d4

This protocol describes the general procedure for culturing a T-cell line (e.g., Jurkat) and inducing apoptosis with 4-HC-d4.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (4-HC-d4) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture Jurkat cells in RPMI-1640 medium. Seed cells at a density of 0.5 x 10⁶ cells/mL in the desired culture plate format.

  • Preparation of 4-HC-d4: Dilute the 4-HC-d4 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 µM to 100 µM). Prepare a vehicle control using an equivalent amount of DMSO.

  • Treatment: Add the diluted 4-HC-d4 or vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3][5]

  • Cell Harvesting: After incubation, collect the cells by centrifugation for downstream analysis (e.g., flow cytometry, Western blot).

G start Start: T-cell Culture seed Seed T-cells into Culture Plates start->seed prepare Prepare 4-HC-d4 Dilutions & Vehicle Control seed->prepare treat Add 4-HC-d4 or Vehicle to Cells prepare->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate harvest Harvest Cells by Centrifugation incubate->harvest end Proceed to Downstream Analysis harvest->end

Caption: General experimental workflow for T-cell treatment with 4-HC-d4.

Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells from Protocol 4.1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest Cells: Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).

  • Wash Cells: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Stain: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilute: Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze: Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Western Blot for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins in the 4-HC-d4 induced apoptosis pathway (e.g., Bax, NRF2, HMOX-1).

Materials:

  • Treated and control cells from Protocol 4.1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-NRF2, anti-HMOX-1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the harvested cell pellets with ice-cold RIPA buffer.

  • Quantify Protein: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Block: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash: Wash the membrane three times with TBST.

  • Detect: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[3][5]

Logical Relationships: Differential T-Cell Subset Sensitivity

4-HC-d4 can be used to selectively target different T-cell populations based on concentration, providing a tool to study immunoregulation.

G cluster_conc 4-HC-d4 Concentration cluster_effect Effect on T-Cell Subsets low Low (~3-6 µM) suppressor Suppression of Presuppressor T-cells low->suppressor Highly Sensitive resistant Mature Suppressor Cells Largely Resistant low->resistant Resistant high High (>11 µM) inducer Inhibition of Inducer T-cells high->inducer Sensitive

Caption: Differential sensitivity of T-cell subsets to 4-HC-d4 concentrations.

References

Application Notes and Protocols for a Validated Assay Utilizing 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a validated bioanalytical method for the simultaneous quantification of the anticancer prodrug cyclophosphamide (CP) and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), using 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4) as a stable isotope-labeled internal standard (SIL-IS). The described method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose-optimization strategies in clinical and preclinical research.

Introduction

Cyclophosphamide is a widely used alkylating agent in cancer chemotherapy and immunosuppression. As a prodrug, it requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form the pharmacologically active metabolite, 4-hydroxycyclophosphamide (4-OHCP).[1][2][3][4][5][6] The therapeutic efficacy of cyclophosphamide is largely determined by the concentration of 4-OHCP.[6][7][8] Due to the inherent instability of 4-OHCP, which exists in equilibrium with its tautomer aldophosphamide, derivatization is often necessary for accurate quantification.[1][6] This document outlines a robust and sensitive UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method that has been validated for this purpose.

Signaling Pathway: Cyclophosphamide Bioactivation

The metabolic activation of cyclophosphamide is a critical pathway that leads to its cytotoxic effects. The process begins with the hepatic oxidation of cyclophosphamide to 4-hydroxycyclophosphamide, primarily catalyzed by CYP2B6 and CYP2C19, with contributions from other CYP isoenzymes.[1][2][3] 4-hydroxycyclophosphamide then enters systemic circulation and is taken up by cells, where it is in equilibrium with its open-ring tautomer, aldophosphamide.[1][4] Aldophosphamide subsequently undergoes spontaneous (non-enzymatic) β-elimination to produce the ultimate DNA-alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein.[2][4] Phosphoramide mustard is responsible for the therapeutic effect by forming cross-links in DNA, which inhibits DNA replication and triggers cell death.[2][4] Detoxification pathways, such as the oxidation of aldophosphamide to the inactive carboxyphosphamide by aldehyde dehydrogenase (ALDH), also play a significant role in modulating the drug's activity and toxicity.[2]

Cyclophosphamide_Activation_Pathway cluster_liver Hepatocyte cluster_circulation Systemic Circulation cluster_target_cell Target Cell CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active Metabolite) CP->OHCP CYP450 Enzymes (e.g., CYP2B6, 2C19, 3A4) OHCP_circ 4-Hydroxycyclophosphamide OHCP->OHCP_circ Enters Circulation Aldo_circ Aldophosphamide OHCP_circ->Aldo_circ Tautomeric Equilibrium OHCP_cell 4-Hydroxycyclophosphamide OHCP_circ->OHCP_cell Cellular Uptake Aldo_cell Aldophosphamide OHCP_cell->Aldo_cell Tautomeric Equilibrium PM Phosphoramide Mustard (Cytotoxic Agent) Aldo_cell->PM Spontaneous β-elimination Acrolein Acrolein (Toxic Byproduct) Aldo_cell->Acrolein Spontaneous β-elimination DNA_damage DNA Cross-linking & Cell Death PM->DNA_damage

Caption: Metabolic activation pathway of Cyclophosphamide.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of cyclophosphamide and 4-hydroxycyclophosphamide from biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Dried Blood Spot) Derivatization 2. On-card Derivatization (Semicarbazide) Sample_Collection->Derivatization Extraction 3. Analyte Extraction (Protein Precipitation) Derivatization->Extraction Addition of IS (4-OHCP-d4) & Methanol Analysis 4. UPLC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for CP and 4-OHCP analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the UPLC-MS/MS method for the quantification of Cyclophosphamide (CP) and 4-Hydroxycyclophosphamide (4-OHCP) using 4-OHCP-d4 as an internal standard. The data is compiled from published studies.[6][7][8][9][10][11]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixCalibration Curve Range (ng/mL)LLOQ (ng/mL)
CyclophosphamideDried Blood Spot10 - 40,00010
4-HydroxycyclophosphamideDried Blood Spot5 - 4,0005
CyclophosphamideVolumetric Absorptive Microsampling5 - 60,0005
4-HydroxycyclophosphamideVolumetric Absorptive Microsampling2.5 - 1,0002.5

Table 2: UPLC-MS/MS Parameters

ParameterCyclophosphamide (CP)4-Hydroxycyclophosphamide-Semicarbazide (4-OHCP-SCZ)4-Hydroxycyclophosphamide-d4-Semicarbazide (IS)
MRM Transition (m/z) 261.03 > 140.16334.10 > 221.04338.10 > 225.06
Cone Voltage (V) 341610
Collision Energy (V) 221410

Experimental Protocols

Materials and Reagents
  • Cyclophosphamide (CP) reference standard

  • 4-Hydroxycyclophosphamide (4-OHCP) kit

  • 4-Hydroxycyclophosphamide-d4 (4-OHCP-d4) internal standard kit

  • Semicarbazide hydrochloride (SCZ)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Dried blood spot (DBS) cards or Volumetric Absorptive Microsampling (VAMS) devices

  • Human whole blood (for calibration standards and quality controls)

Stock and Working Solutions Preparation
  • CP Stock Solution (1 mg/mL): Dissolve 10 mg of CP in 10 mL of methanol.

  • 4-OHCP Stock Solution (e.g., 5 mg/mL): Prepare according to the supplier's instructions, often involving dissolution in a sodium thiosulfate solution.[12]

  • 4-OHCP-d4 Internal Standard (IS) Stock Solution (e.g., 2.5 mg/mL): Prepare similarly to the 4-OHCP stock solution.[12]

  • Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., ultrapure water or methanol) to create calibration standards and quality control samples at various concentrations.[12]

  • Semicarbazide Solution (2M): Dissolve semicarbazide hydrochloride in ultrapure water.

Sample Preparation (Dried Blood Spot Method)
  • On-card Derivatization: Spot 50 µL of 2M semicarbazide solution onto the DBS card and allow it to air-dry for at least 2 hours.[9][11]

  • Sample Application: Spot 30 µL of whole blood (calibrators, QCs, or unknown samples) onto the semicarbazide-treated area of the DBS card and let it air-dry for 3 hours.[11]

  • Extraction:

    • Punch out the entire blood spot into a clean microcentrifuge tube.

    • Add 20 µL of the 4-OHCP-d4 internal standard working solution.

    • Add 1000 µL of methanol for protein precipitation and extraction.[11]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][10]

  • Mobile Phase A: 0.01% Formic acid in water.[6][9][10]

  • Mobile Phase B: Acetonitrile or Methanol.[6][9][10]

  • Flow Rate: 0.15 - 0.20 mL/min.[9][10]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is decreased over a few minutes to elute the analytes.[9]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[7][8][9]

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Method Validation

The analytical method should be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA.[7][8][9][11] Key validation parameters include:

  • Selectivity

  • Linearity and range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and precision (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability (bench-top, freeze-thaw, long-term, and autosampler)[6][9][11]

Conclusion

The described UPLC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable assay for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide. This validated assay is an invaluable tool for pharmacokinetic and pharmacodynamic studies, contributing to the optimization of cyclophosphamide therapy in various clinical settings.

References

Troubleshooting & Optimization

4-Hydroperoxy Cyclophosphamide-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-Hydroperoxy Cyclophosphamide-d4. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Stability and Storage

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

ParameterRecommendationCitation
Shipping Condition Dry ice or blue ice[1][2]
Long-term Storage (Solid) -80°C[3]
Short-term Storage (Solid) Stable for approximately one week at 4°C. Avoid prolonged exposure to room temperature.
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Aqueous Solution Stability Not stable in aqueous solutions; fresh preparation is recommended.[4]

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound.

Problem Possible Cause Recommended Solution
Reduced or no cytotoxic effect observed Compound Degradation: Improper storage or handling (e.g., exposure to room temperature, multiple freeze-thaw cycles of stock solutions) can lead to degradation. 4-Hydroperoxy Cyclophosphamide is unstable in aqueous solutions.[4]Always prepare fresh solutions before use. Ensure the compound has been stored at the recommended temperature. Use a new vial if degradation is suspected.
High Cellular Glutathione (GSH) Levels: High intracellular GSH can stabilize the active metabolite, 4-hydroxycyclophosphamide, preventing its conversion to the ultimate cytotoxic species, phosphoramide mustard.[5][6]Consider measuring baseline GSH levels in your cell model. You may test the effect of GSH depletion on the compound's cytotoxicity.
Inconsistent results between experiments Variability in Solution Preparation: As the compound is unstable in aqueous media, differences in the time between solution preparation and application to cells can lead to variability.Standardize your experimental workflow. Prepare the solution immediately before each experiment and use it within a consistent timeframe.
Cellular Factors: Differences in cell density, passage number, or metabolic state can affect the cellular response.Maintain consistent cell culture conditions. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments.
Precipitate formation in stock solution Low Solubility: The compound may have limited solubility in certain solvents, especially at high concentrations.To increase solubility, gentle warming to 37°C and sonication can be attempted.[1] Ensure you are using a recommended solvent like DMSO.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound was left at room temperature for a few hours. Can I still use it?

A: While short-term exposure to room temperature should be avoided, the stability depends on the duration. For optimal results, it is recommended to use a fresh vial that has been consistently stored at -80°C. If you must use the vial , be aware that its potency may be compromised, and you may observe reduced efficacy.

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[7] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Q3: What are the primary degradation products of 4-Hydroperoxy Cyclophosphamide?

A: 4-Hydroperoxycyclophosphamide spontaneously converts to 4-hydroxycyclophosphamide in aqueous solutions.[8] This active metabolite is then in equilibrium with its tautomer, aldophosphamide, which in turn breaks down to the cytotoxic agent phosphoramide mustard and the byproduct acrolein.

Q4: What safety precautions should I take when handling this compound?

A: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a chemical fume hood.

Signaling Pathways and Experimental Workflow

Apoptotic Signaling Pathway of 4-Hydroperoxy Cyclophosphamide

4-Hydroperoxy Cyclophosphamide induces apoptosis through a multi-faceted mechanism involving DNA damage, the generation of reactive oxygen species (ROS), and the induction of endoplasmic reticulum (ER) stress. This leads to the activation of mitochondrial-dependent apoptotic pathways.

Caption: Apoptotic signaling pathway of 4-Hydroperoxy Cyclophosphamide.

Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

experimental_workflow start Start cell_culture Seed cells in a multi-well plate start->cell_culture incubation1 Incubate for 24 hours to allow attachment cell_culture->incubation1 prepare_compound Prepare fresh 4-Hydroperoxy Cyclophosphamide-d4 solution incubation1->prepare_compound treat_cells Treat cells with varying concentrations of the compound incubation1->treat_cells prepare_compound->treat_cells incubation2 Incubate for desired time points (e.g., 24, 48, 72 hours) treat_cells->incubation2 viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay data_analysis Analyze data and determine IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity experiment.

Quantitative Data Summary

Solubility Data
SolventConcentrationRemarksCitation
DMSO50 mg/mL (168.29 mM)May require sonication to fully dissolve.[1][7]
ChloroformSlightly soluble
Effective Concentrations in Cell Culture
Cell LineIC50 Value (24h treatment)Citation
U87 Glioblastoma15.67 ± 0.58 µM[9]
T98 Glioblastoma19.92 ± 1 µM[9]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Detailed Experimental Protocol Example: Cell Viability Assay

This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest drug concentration).

    • Return the plate to the incubator.

  • Incubation:

    • Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

References

preventing degradation of 4-Hydroperoxy Cyclophosphamide-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroperoxy Cyclophosphamide-d4 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the solid compound should be kept at -80°C for up to six months.[1][2] For short-term storage, -20°C is suitable for up to one month.[2] It is also recommended to store the compound under a nitrogen atmosphere to minimize oxidation.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment due to the compound's instability in most solvents.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.[2]

Q3: My this compound solution appears to have degraded. What could be the cause?

A3: Degradation of this compound in solution can be attributed to several factors:

  • Inappropriate Solvent: Aqueous solutions are particularly prone to rapid degradation.

  • pH of the Solution: The stability of the non-deuterated analog, 4-hydroperoxy cyclophosphamide, is known to be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.

  • Buffer Composition: Certain buffers, like phosphate buffers, can accelerate the decomposition of the non-deuterated compound.

  • Temperature: Elevated temperatures will increase the rate of degradation.

  • Exposure to Light and Oxygen: While specific data on the deuterated compound is limited, related compounds are sensitive to light and atmospheric oxygen. Oxidative degradation is a potential pathway.[3]

  • Repeated Freeze-Thaw Cycles: As mentioned, this can lead to the breakdown of the compound.[2]

Q4: Are there any known incompatibilities with other chemicals?

A4: While specific incompatibility data for the d4-variant is scarce, it is prudent to avoid strong oxidizing agents, as they are known to be incompatible with the parent compound, cyclophosphamide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound solution.Prepare fresh solutions immediately before use. Store stock solutions in single-use aliquots at -80°C. Minimize exposure to light and air during handling.
Inconsistent results between experiments. Variable degradation of the compound in solution.Standardize the solution preparation protocol. Ensure the pH and buffer composition of your experimental medium are consistent. Use a fresh aliquot of the stock solution for each experiment.
Visible particulates or color change in the solution. Precipitation or formation of degradation products.Discard the solution. Prepare a fresh solution using a high-purity solvent. If solubility is an issue, gentle warming to 37°C and sonication can be attempted, but use the solution immediately.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a nitrogen or argon atmosphere, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Immediately aliquot the stock solution into single-use, amber-colored vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of Solution Stability (Example using HPLC-MS)

This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation.

  • Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into an HPLC-MS system to determine the initial peak area of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC-MS system and measure the peak area of the parent compound.

  • Data Analysis: Plot the peak area of this compound against time to determine the degradation rate. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Degradation_Pathway 4-Hydroperoxy_Cyclophosphamide_d4 4-Hydroperoxy_Cyclophosphamide_d4 Degradation_Products Degradation_Products 4-Hydroperoxy_Cyclophosphamide_d4->Degradation_Products Factors: - pH - Temperature - Light - Oxygen - Buffer Composition

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep1 Equilibrate solid to RT prep2 Dissolve in solvent under inert atmosphere prep1->prep2 prep3 Aliquot for single use prep2->prep3 storage1 Store at -80°C prep3->storage1 use1 Thaw a single aliquot storage1->use1 use2 Use immediately in experiment use1->use2 use3 Discard unused portion use2->use3

Caption: Recommended workflow for handling this compound solutions.

References

Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization with semicarbazide hydrochloride (SCZ) necessary for the analysis of 4-Hydroperoxy Cyclophosphamide (4-OHCP) and its deuterated internal standard, 4-OHCP-d4?

A1: 4-Hydroxycyclophosphamide (4-OHCP) is an unstable metabolite that exists in equilibrium with its tautomer, aldophosphamide. Derivatization with semicarbazide hydrochloride (SCZ) stabilizes 4-OHCP by forming a semicarbazone derivative (4-OHCP-SCZ). This process is crucial for accurate and reproducible quantification by LC-MS/MS. The same reaction occurs with the deuterated internal standard, 4-OHCP-d4, forming 4-OHCP-d4-SCZ.[1][2][3]

Q2: What are the typical multiple reaction monitoring (MRM) transitions for 4-OHCP-d4-SCZ?

A2: The commonly used MRM transition for the semicarbazone derivative of 4-OHCP-d4 is m/z 337.7 > 225.1.[1][2] For the non-deuterated 4-OHCP-SCZ, the transition is m/z 333.7 > 221.0.[1][2] A similar method reported transitions of m/z 338.10 > 225.06 for 4-OHCP-d4-SCZ and 334.10 > 221.04 for 4-OHCP-SCZ.[4][5]

Q3: What type of liquid chromatography (LC) column is recommended for the separation of 4-OHCP-d4-SCZ?

A3: A reverse-phase C18 column is typically used for the separation. Specifically, a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm; 1.7 µm) has been successfully employed.[1][2] Another study utilized a UPLC H-Class BEH C18 column.[4][5]

Q4: What are the general mobile phase compositions for the LC separation?

A4: A gradient elution using a combination of an acidic aqueous phase and an organic solvent is common. For example, a mobile phase consisting of 0.01% formic acid in water and methanol has been used.[1][2] Another successful method employed 0.01% formic acid and acetonitrile.[4][5]

Q5: What ionization mode is used for the mass spectrometric detection of 4-OHCP-d4-SCZ?

A5: Positive electrospray ionization (ESI+) is the standard ionization mode for detecting the semicarbazone derivatives of 4-OHCP and its deuterated internal standard.[1][2][4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Signal for 4-OHCP-d4-SCZ Incomplete or failed derivatization.- Ensure the semicarbazide hydrochloride (SCZ) solution is freshly prepared and at the correct concentration. - Verify the pH of the reaction mixture is optimal for semicarbazone formation. - Allow sufficient reaction time as specified in the protocol.
Degradation of 4-OHCP-d4.- Prepare stock solutions of 4-OHCP-d4 in a stabilizing solution, such as ultrapure water with sodium thiosulfate.[3] - Minimize the time samples are at room temperature.
Incorrect MS parameters.- Confirm the MRM transitions are correctly set for 4-OHCP-d4-SCZ (e.g., 337.7 > 225.1).[1][2] - Optimize cone voltage and collision energy for this specific transition.
Poor Peak Shape (Tailing or Fronting) Suboptimal chromatographic conditions.- Ensure proper column equilibration between injections. - Adjust the gradient elution profile to improve peak shape. - Check for column degradation or contamination.
Sample solvent mismatch.- Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
High Background Noise Contamination of the LC-MS system.- Flush the LC system and column with appropriate cleaning solutions. - Check the purity of solvents and reagents. - Clean the ion source of the mass spectrometer.
Matrix effects from the biological sample.- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. - Protein precipitation is a common method but may not be sufficient for all matrices.[4][5]
Retention Time Shifts Inconsistent LC conditions.- Verify the stability and composition of the mobile phases. - Ensure the column temperature is stable and consistent. - Check for leaks in the LC system that could affect the flow rate.
Column aging.- Monitor column performance over time and replace it if significant shifts in retention time or loss of resolution are observed.
Inaccurate Quantification Poor linearity of the calibration curve.- Ensure the concentration range of the calibration standards is appropriate for the expected sample concentrations. - Check for and address any matrix effects that may be affecting the accuracy of the standards.
Internal standard instability or degradation.- Handle the 4-OHCP-d4 internal standard with the same care as the analyte to ensure its stability throughout the sample preparation and analysis process.

Experimental Protocols

Sample Preparation and Derivatization

This protocol is based on a method using volumetric absorptive microsampling (VAMS) but can be adapted for liquid samples.[1][2][3]

  • Derivatization: Add 5 µL of 2 M semicarbazide hydrochloride (SCZ) solution to the sample.

  • Incubation: Allow the derivatization reaction to proceed. For VAMS, the tip is dried for 2 hours after absorbing the SCZ solution.[3]

  • Sample Addition: Add 25 µL of the sample containing 4-OHCP and the internal standard 4-OHCP-d4.

  • Drying: Dry the sample at room temperature for 2 hours.[3]

  • Extraction:

    • Add 20 µL of the internal standard solution (if not already present in the sample) and 1000 µL of methanol.

    • Vortex for 30 seconds.

    • Sonicate for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

The following table summarizes the typical instrument parameters for the analysis of 4-OHCP-d4-SCZ.

Parameter Setting 1 [1][2]Setting 2 [4][5]
LC System Waters Acquity UPLC H-ClassWaters Acquity UPLC H-Class
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)UPLC H-Class BEH C18
Mobile Phase A 0.01% Formic Acid in Water0.01% Formic Acid
Mobile Phase B MethanolAcetonitrile
Flow Rate 0.15 mL/min0.2 mL/min
Elution Mode GradientGradient
Column Temp. 50°CNot Specified
Injection Vol. 10 µLNot Specified
MS System Waters XEVO TQDWaters Xevo TQD
Ionization Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MRM Transitions 4-OHCP-SCZ: 333.7 > 221.0 4-OHCP-d4-SCZ: 337.7 > 225.14-OHCP-SCZ: 334.10 > 221.04 4-OHCP-d4-SCZ: 338.10 > 225.06

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (containing 4-OHCP and 4-OHCP-d4) Derivatization Add Semicarbazide Hydrochloride (SCZ) Sample->Derivatization Extraction Protein Precipitation (e.g., with Methanol) Derivatization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation UPLC UPLC Separation (C18 Column) Centrifugation->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for the analysis of 4-OHCP-d4.

troubleshooting_logic Start Low or No Signal CheckDeriv Check Derivatization (Reagents, Time, pH) Start->CheckDeriv CheckMS Verify MS Parameters (MRM Transitions, Tuning) Start->CheckMS CheckSample Assess Sample Integrity (Degradation) Start->CheckSample SignalOK Signal Restored CheckDeriv->SignalOK CheckMS->SignalOK CheckSample->SignalOK

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Utilizing 4-Hydroperoxy Cyclophosphamide-d4 to Counteract Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in bioanalytical assays using 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4) as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical method?

A1: this compound (4-HC-d4) serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variability in the analytical process, most notably the matrix effect.[1][2] Because 4-HC-d4 is structurally and chemically almost identical to the analyte of interest (4-Hydroperoxy Cyclophosphamide), it experiences similar ionization suppression or enhancement during mass spectrometry analysis.[3] By comparing the analyte's signal to the internal standard's signal, accurate quantification can be achieved despite fluctuations caused by the sample matrix.[3]

Q2: How do I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of 4-HC-d4. Stock solutions should be stored at -80°C and are typically stable for up to 6 months when stored under nitrogen.[4][5] For shorter periods, storage at -20°C for up to one month is also acceptable.[5][6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] When handling the solid form, minimize dust generation and use appropriate personal protective equipment in a well-ventilated area.[7][8]

Q3: What are "matrix effects" and how do they impact my results?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][9] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] Both phenomena can lead to inaccurate and imprecise quantification of the analyte.[9] Matrix effects are a significant concern in quantitative LC-MS analysis, particularly with complex biological samples.[2][9]

Q4: Why is a stable isotope-labeled internal standard like 4-HC-d4 preferred over a structural analog?

A4: A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are very similar to the analyte.[10] This ensures that it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery. Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.

Q5: Can the deuterium label on 4-HC-d4 affect its chromatographic behavior?

A5: Yes, in some cases, a "deuterium isotope effect" can occur, leading to a slight shift in retention time between the deuterated internal standard and the unlabeled analyte. This can be problematic if the matrix effect is not uniform across the entire peak width. It is crucial during method development to verify that the analyte and 4-HC-d4 co-elute as closely as possible to ensure they are subjected to the same degree of matrix effect.

Troubleshooting Guide

This guide addresses common issues encountered when using 4-HC-d4 to correct for matrix effects.

Problem Potential Cause Troubleshooting Steps
High variability in analyte/IS ratio across different sample lots Significant variability in matrix effects between different sources of the biological matrix.1. Evaluate matrix effects from at least six different lots of the matrix. 2. Optimize the sample preparation procedure to remove more interfering components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Adjust chromatographic conditions to better separate the analyte from the regions of significant ion suppression.[2]
Poor recovery of both analyte and internal standard Inefficient sample extraction.1. Re-evaluate the sample preparation method (e.g., pH of the extraction solvent, type of SPE sorbent). 2. Ensure the protein precipitation agent is effective and used in the correct ratio. 3. For LLE, test different organic solvents and pH conditions.
Internal standard peak shape is poor or splitting Degradation of 4-HC-d4; poor chromatographic conditions.1. Prepare fresh stock solutions of 4-HC-d4.[4][5] 2. Verify the stability of 4-HC-d4 in the final sample solvent. 3. Optimize the mobile phase composition and gradient to improve peak shape.
Analyte and 4-HC-d4 do not co-elute Deuterium isotope effect.1. Modify the chromatographic gradient to be shallower, which may improve co-elution. 2. Experiment with different analytical columns (e.g., different stationary phases). 3. If separation persists, ensure that the region between the two peaks is free from significant matrix effects by performing a post-column infusion experiment.[9]
Unexpectedly low signal for 4-HC-d4 Incorrect dilution of the internal standard; significant ion suppression; instability.1. Verify the concentration of the 4-HC-d4 working solution. 2. Assess for ion suppression by comparing the response in a neat solution versus a post-extraction spiked matrix sample.[9][11] 3. Check for degradation by analyzing a freshly prepared standard. 4-Hydroperoxy cyclophosphamide is known to be unstable, and this may extend to its deuterated form.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a quantitative method to assess the matrix effect using the post-extraction spike technique.[9][11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and 4-HC-d4 spiked into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and 4-HC-d4 are spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Analyte and 4-HC-d4 are spiked into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Internal Standard Normalized Matrix Factor: Calculate the matrix effect for both the analyte and 4-HC-d4 and determine the ratio. A ratio close to 1 indicates effective compensation.[10]

Parameter Formula Ideal Value Interpretation
Matrix Effect (B/A) * 100100%<100% indicates ion suppression, >100% indicates ion enhancement.
Recovery (C/B) * 100High and consistentIndicates the efficiency of the extraction process.
IS Normalized Matrix Effect MEAnalyte / MEIS~1.0Shows that the internal standard is effectively tracking and correcting for the matrix effect on the analyte.
Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample clean-up.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the 4-HC-d4 working solution to each sample, except for double blanks.

  • Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent).

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample Spike_IS 2. Spike with 4-HC-d4 Sample->Spike_IS Precipitate 3. Protein Precipitation Spike_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evaporate 6. Evaporation Transfer->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Detect 9. Detection Inject->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify Concentration Calculate->Quantify

Caption: Workflow for bioanalysis using an internal standard.

troubleshooting_logic Start Inconsistent Analyte/IS Ratio? Check_Matrix Evaluate Matrix Effect from Multiple Lots Start->Check_Matrix Optimize_Prep Optimize Sample Prep (e.g., use SPE) Check_Matrix->Optimize_Prep High Variability Check_Coelution Do Analyte and IS Co-elute? Check_Matrix->Check_Coelution Low Variability Resolved Problem Resolved Optimize_Prep->Resolved Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_LC->Resolved Check_Coelution->Optimize_LC No Check_Coelution->Resolved Yes

Caption: Troubleshooting logic for inconsistent results.

References

improving solubility of 4-Hydroperoxy Cyclophosphamide-d4 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 4-Hydroperoxy Cyclophosphamide-d4 in in vitro studies, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for dissolving this compound?

A: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO). It offers high solubility for this compound.[1] For the non-deuterated analog, solubility in DMSO has been reported to be greater than 100 mg/mL.[2]

Q2: I am having difficulty dissolving the compound in DMSO. What steps can I take to improve solubility?

A: If you encounter issues with solubility, you can gently heat the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[3] This combination of heat and mechanical agitation can help break down solute aggregates and enhance solvation. Always ensure your vial is properly sealed during these steps to prevent contamination.

Q3: What are the recommended storage conditions for the solid compound and its stock solutions?

A:

  • Solid Compound: For long-term stability (≥ 2 years), the solid powder should be stored at -80°C.[1]

  • Stock Solutions: Once dissolved, it is crucial to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[3] Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Storing under a nitrogen atmosphere is also advised to maintain stability.[3][5]

Q4: How stable is this compound in aqueous solutions?

A: Aqueous stock solutions of 4-Hydroperoxy Cyclophosphamide are known to be unstable.[2] It is strongly recommended to prepare fresh aqueous dilutions from your DMSO stock solution immediately before each experiment.[2] Do not store the compound in aqueous media for extended periods.

Troubleshooting Guide

If you are experiencing problems with solubility, follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Solubility Issue check_solvent Is the solvent DMSO? start->check_solvent use_dmso Action: Use DMSO as the primary solvent. check_solvent->use_dmso No check_purity Is the compound pure and dry? check_solvent->check_purity Yes use_dmso->check_purity contact_supplier Action: Contact supplier for Certificate of Analysis (CoA). Consider compound purification. check_purity->contact_supplier No apply_heat Action: Gently warm the solution to 37°C. check_purity->apply_heat Yes sonicate Action: Use an ultrasonic bath to aid dissolution. apply_heat->sonicate check_dissolution Is the compound fully dissolved? sonicate->check_dissolution success Success: Proceed with experiment using freshly prepared solution. check_dissolution->success Yes consult Action: Consult literature for alternative co-solvents or formulation strategies. check_dissolution->consult No

Caption: Troubleshooting workflow for solubility issues.

Quantitative Solubility Data

The following table summarizes the reported solubility data for 4-Hydroperoxy Cyclophosphamide and its deuterated analog in various solvents.

CompoundSolventSolubilitySource
This compoundDMSO50 mg/mL (requires ultrasound)[3]
4-Hydroperoxy CyclophosphamideDMSO>100 mg/mL[2]
4-Hydroperoxy CyclophosphamideDMSOSoluble[1]
4-Hydroperoxy CyclophosphamideDMSO2 mg/mL (clear solution)
4-Hydroperoxy CyclophosphamideWater5 mg/mL[2]
4-Hydroperoxy CyclophosphamideChloroformSlightly Soluble[1]

Experimental Protocols

Protocol: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution of this compound.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Determine the required volume of DMSO to achieve the target concentration. For example, to prepare a 50 mg/mL solution from 10 mg of the compound, you will need 200 µL of DMSO.

  • Addition of Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial briefly. If the compound does not dissolve completely, proceed to the next steps.

  • Heating: Place the sealed vial in a water bath or heat block set to 37°C for 5-10 minutes.

  • Sonication: Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes.[3]

  • Verification: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store immediately at -80°C for long-term use (up to 6 months).[3]

G cluster_workflow Stock Solution Preparation Workflow step1 1. Equilibrate compound to Room Temp step2 2. Add calculated volume of DMSO step1->step2 step3 3. Vortex briefly step2->step3 step4 4. Heat to 37°C (if needed) step3->step4 step5 5. Sonicate (if needed) step4->step5 step6 6. Visually confirm complete dissolution step5->step6 step7 7. Aliquot into single-use vials step6->step7 step8 8. Store at -80°C step7->step8

Caption: Workflow for preparing a DMSO stock solution.

Mechanism of Action Overview

4-Hydroperoxy Cyclophosphamide is an active metabolite of cyclophosphamide. Its cytotoxic effects are primarily mediated through the induction of DNA damage and apoptosis.

G compound 4-Hydroperoxy Cyclophosphamide ros Reactive Oxygen Species (ROS) Production compound->ros dna DNA Cross-linking compound->dna mito Mitochondrial Death Pathway ros->mito apoptosis T-Cell Apoptosis dna->apoptosis mito->apoptosis

Caption: Simplified mechanism of 4-Hydroperoxy Cyclophosphamide.

References

Technical Support Center: LC-MS/MS Analysis of 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the LC-MS/MS analysis of 4-Hydroperoxy Cyclophosphamide-d4.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve carryover problems in your LC-MS/MS experiments involving this compound.

Q1: I am observing a peak for this compound in my blank injections following a high concentration standard. What is the first step to confirm it is carryover?

A1: The first step is to distinguish between carryover and system contamination.[1][2] You can do this by injecting a series of blanks.

  • Classic Carryover: The peak area of this compound should decrease with each subsequent blank injection.[2]

  • System Contamination: If the peak area remains relatively constant across multiple blank injections, the issue is likely contamination of your mobile phase, solvents, or a component in your LC-MS system.[1][2]

Experimental Protocol: Carryover vs. Contamination Check

  • Inject a high concentration standard of this compound.

  • Immediately following the standard, inject a series of 3-5 blank samples (your mobile phase starting condition).

  • Analyze the peak area of this compound in each blank chromatogram.

Data Presentation: Carryover Analysis

InjectionSample TypePeak Area of this compoundObservation
1High Standard1,500,000-
2Blank 115,000Significant peak present
3Blank 21,200Peak area decreased
4Blank 3150Peak area further decreased
5Blank 4Not DetectedCarryover eliminated

This table illustrates a classic carryover scenario where the analyte signal diminishes with subsequent blank injections.

Q2: I have confirmed that I have a carryover issue. What are the most common sources of carryover in the LC-MS/MS system?

A2: Carryover can originate from several components of your LC-MS/MS system. The most common sources are the autosampler, injector valve, sample loop, and the analytical column.[3][4][5]

  • Autosampler and Injector: Residual sample can adhere to the needle, syringe, rotor seals, and sample loop.[1][3][4] Worn or dirty rotor seals are a frequent cause of carryover.[1][3]

  • Analytical Column: The column, including the guard column, can retain the analyte, which then elutes in subsequent runs.[3][4][5] This is especially true for chemically active compounds like 4-Hydroperoxy Cyclophosphamide, which can interact with the stationary phase.

  • MS Ion Source: While less common for carryover (more so for contamination), the ion source can become contaminated and contribute to background signals.[3]

Logical Relationship: Isolating the Source of Carryover

cluster_0 Troubleshooting Workflow start Carryover Detected wash Optimize Autosampler Wash start->wash check_valve Inspect/Clean/Replace Injector Valve & Rotor Seal wash->check_valve remove_column Remove Column (Replace with Union) check_valve->remove_column inject_blank Inject Blank remove_column->inject_blank column_issue Carryover from Column inject_blank->column_issue No Carryover system_issue Carryover from System (Autosampler/Injector) inject_blank->system_issue Carryover Persists end Issue Resolved column_issue->end system_issue->end

Caption: A systematic workflow for isolating the source of LC-MS/MS carryover.

Q3: What are the best practices for the autosampler wash to minimize carryover of this compound?

A3: A robust autosampler wash protocol is crucial for minimizing carryover. This involves using strong solvents and ensuring sufficient wash volumes and contact time.

  • Strong Wash Solvents: For polar compounds like 4-Hydroperoxy Cyclophosphamide, a mixture of organic solvents is often effective. A "magic mixture" of Acetonitrile:Methanol:Isopropanol:Water (25:25:25:25) with a small amount of acid (e.g., 0.1% formic acid) can be very effective.[6] Sometimes, a stronger solvent like trifluoroethanol is used for stubborn carryover.[7][8]

  • Wash Volume and Repetitions: Increase the volume of the needle wash and the number of wash cycles.[3][5] Ensure both the inside and outside of the needle are being washed.

  • Solvent Composition: The wash solvent should be strong enough to dissolve the analyte completely. Consider the pH of the wash solution; for some compounds, adding an acid or base can significantly improve washing efficiency.[2]

Experimental Protocol: Optimizing Autosampler Wash

  • Prepare a fresh, strong wash solution (e.g., Acetonitrile:Methanol:Isopropanol:Water with 0.1% formic acid).

  • In your instrument method, increase the needle wash volume and the number of wash cycles both before and after injection.

  • Inject a high concentration standard followed by a blank to assess the effectiveness of the new wash protocol.

Q4: My carryover persists even after optimizing the autosampler wash. What should I do next?

A4: If optimizing the autosampler wash is not sufficient, the carryover may be originating from the column or other parts of the system.

  • Column Carryover: To investigate column-related carryover, replace the analytical column with a zero-dead-volume union and inject a blank.[2][3] If the carryover disappears, the column is the source.

  • Injector and Valve Carryover: If carryover is still present after removing the column, the issue is likely within the autosampler or injector valve.[3] Inspect and clean the injector components, paying close attention to the rotor seal, which may be worn or scratched.[1][3]

Experimental Workflow: Column vs. System Carryover

cluster_1 Isolating Column vs. System Carryover start Persistent Carryover replace_column Replace Column with Union start->replace_column inject_blank Inject Blank replace_column->inject_blank no_carryover No Carryover Observed inject_blank->no_carryover Result carryover_persists Carryover Persists inject_blank->carryover_persists Result conclusion_column Conclusion: Carryover is from the Column no_carryover->conclusion_column conclusion_system Conclusion: Carryover is from the Autosampler/Injector carryover_persists->conclusion_system

Caption: Decision tree for determining the origin of persistent carryover.

Frequently Asked Questions (FAQs)

Q: Can the stability of this compound contribute to carryover?

A: Yes, the stability of the analyte can be a factor. 4-Hydroperoxy Cyclophosphamide is a reactive metabolite of cyclophosphamide.[9][10] If it degrades on the column or in the injector, the degradation products could behave differently and be more difficult to wash away, potentially leading to carryover-like effects in subsequent runs. It is important to ensure the stability of the compound in your sample matrix and mobile phase.

Q: Are there specific materials I should avoid in my LC system when working with this compound?

A: While there is no specific data for this deuterated compound, it is known that some compounds can interact with stainless steel components in the flow path.[11] If you suspect interactions, consider using PEEK tubing and fittings where possible. For persistent issues, some manufacturers offer alternative materials for injector rotor seals and sample loops.[1][11]

Q: Can my sample preparation method influence carryover?

A: Absolutely. A thorough sample cleanup is critical.[12] If your sample extract contains a high concentration of matrix components, these can build up on the column and in the injector, trapping the analyte and causing carryover.[12] Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effectively removing interferences.

Q: How can I modify my gradient to reduce column carryover?

A: To reduce column carryover, you can incorporate a high-organic wash at the end of your gradient.[5] This involves running the mobile phase at a high percentage of your strong solvent (e.g., 95-100% acetonitrile or methanol) for a sufficient time to elute any strongly retained compounds before re-equilibrating the column.[13]

Q: What is the acceptable level of carryover in a validated bioanalytical method?

A: According to regulatory guidelines, carryover should be assessed by injecting a blank sample after a high concentration standard. The response in the blank should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte.[1]

References

optimization of extraction recovery for 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of 4-HC-d4. Given that 4-HC is a reactive and unstable metabolite of cyclophosphamide, careful handling and optimized extraction procedures are critical for accurate quantification.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to temperature. For long-term storage, it is recommended to store the compound at -80°C under nitrogen, where it can be stable for up to 6 months.[1][2] For short-term storage (up to one month), -20°C is acceptable.[2] Stock solutions should be prepared fresh whenever possible. If storage of stock solutions is necessary, they should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] When handling, it is crucial to work quickly and on ice to minimize degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[2] For some applications, gentle warming to 37°C and sonication may be necessary to achieve complete dissolution.[2] Always refer to the manufacturer's product data sheet for specific solubility information.

Q3: What are the primary challenges associated with the extraction of this compound from biological matrices?

A3: The primary challenges stem from the inherent instability of the 4-hydroperoxy moiety. This functional group is susceptible to degradation under various conditions, leading to low recovery. Key factors that can influence its stability during extraction include temperature, pH, and the enzymatic activity within the biological matrix. Additionally, as an active metabolite, it can react with cellular components, further complicating efficient extraction.

Q4: Can you provide a general overview of an extraction workflow for 4-HC-d4?

A4: A generalized workflow for the extraction of 4-HC-d4 from a biological matrix such as plasma or cell lysate would involve immediate processing in cold conditions, protein precipitation, liquid-liquid extraction or solid-phase extraction, and finally, analysis by a sensitive analytical method like LC-MS/MS. The specific details of the protocol would need to be optimized for your specific matrix and experimental goals.

II. Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low or No Recovery of 4-HC-d4

Potential Cause Recommended Solution
Degradation due to High Temperature Maintain samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C.
Inappropriate pH The stability of 4-HC-d4 can be pH-dependent. Buffer the sample to a neutral or slightly acidic pH immediately after collection. Avoid strongly acidic or basic conditions during extraction.
Inefficient Extraction Solvent Test a panel of organic solvents for liquid-liquid extraction (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). For solid-phase extraction (SPE), screen different cartridge chemistries (e.g., reversed-phase, normal-phase).
Analyte Adsorption Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered.
Degradation by Cellular Components The activity of 4-HC can be inhibited by aldehyde dehydrogenase present in red blood cells and other nucleated cells.[3] Minimize contamination with these cells or consider methods to inhibit enzymatic activity if applicable.

Issue 2: High Variability in Recovery Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the time between sample collection and extraction. Ensure all samples are handled with identical procedures and timing.
Precipitation Issues Ensure complete protein precipitation by vortexing thoroughly after adding the precipitation solvent (e.g., acetonitrile, methanol) and allowing sufficient incubation time at a low temperature.
Phase Separation Problems (LLE) Centrifuge at a sufficient speed and for an adequate duration to ensure clean separation of the aqueous and organic layers.
Inconsistent SPE Elution Ensure the SPE cartridge does not dry out before sample loading. Use a consistent and slow flow rate for loading, washing, and elution.

Issue 3: Presence of Interfering Peaks in Chromatogram

Potential Cause Recommended Solution
Matrix Effects Optimize the sample cleanup process. This may involve using a more selective SPE cartridge or performing a two-step liquid-liquid extraction. Diluting the final extract can also mitigate matrix effects, but this may compromise sensitivity.
Solvent Contamination Use high-purity, HPLC or LC-MS grade solvents for all steps of the extraction and analysis.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, using a strong organic solvent.

III. Experimental Protocols

The following are generalized, example protocols that should be optimized for your specific application.

Protocol 1: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma in a polypropylene tube on ice, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further cleanup.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • To 500 µL of the aqueous sample (e.g., cell culture media), add an appropriate internal standard.

  • Add 1 mL of ice-cold ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.

IV. Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation (On Ice) cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard Sample->Spike ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Spike->ProteinPrecip Method 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE Method 2 SPE Solid-Phase Extraction Spike->SPE Method 3 Evap Evaporation & Reconstitution ProteinPrecip->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: A generalized workflow for the extraction of this compound.

TroubleshootingTree Start Low Recovery of 4-HC-d4 Degradation Potential Degradation? Start->Degradation Extraction Inefficient Extraction? Degradation->Extraction No Temp Check Temperature Control (Work on ice, use cold solvents) Degradation->Temp Yes Solvent Optimize Extraction Solvent/Method (Test different solvents/SPE cartridges) Extraction->Solvent Yes pH Check Sample pH (Buffer to neutral/slightly acidic) Temp->pH Adsorption Check for Adsorption (Use low-binding labware) Solvent->Adsorption

Caption: A troubleshooting decision tree for low recovery of 4-HC-d4.

References

Technical Support Center: 4-Hydroperoxy Cyclophosphamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 4-Hydroperoxy Cyclophosphamide-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of an analyte, in this case, this compound, is reduced during LC-MS analysis.[1][2][3] It occurs when co-eluting components from the biological sample matrix (e.g., plasma, urine) compete with the analyte for ionization in the mass spectrometer's ion source.[1][3] This competition leads to a decreased ionization efficiency for the analyte, resulting in a lower-than-expected signal, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1][2] 4-Hydroperoxy cyclophosphamide is a polar and reactive metabolite, making its analysis susceptible to interference from endogenous matrix components like phospholipids and salts.

Q2: My deuterated internal standard (this compound) is meant to correct for matrix effects. Why do I still need to worry about ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like the d4 variant is the best tool to compensate for matrix effects because it co-elutes with the analyte and experiences similar degrees of ion suppression.[1] The consistent ratio of the analyte to the internal standard allows for reliable quantification.[1] However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity is lost, and the signal falls below the limit of quantification (LOQ).[4] Therefore, while the SIL-IS corrects for variability, it cannot overcome a fundamental loss of signal. Minimizing the root cause of suppression is crucial for robust and sensitive assays.

Q3: What are the most common sources of ion suppression in bioanalytical samples?

A3: The most common sources are endogenous components of the biological matrix that are not removed during sample preparation.[1][5][6] These include:

  • Phospholipids: Abundant in plasma and serum, they are notoriously problematic and often elute in the middle of typical reversed-phase chromatographic gradients.

  • Salts and Buffers: High concentrations of non-volatile salts can contaminate the ion source and suppress the analyte signal.

  • Proteins and Peptides: While larger proteins are often removed, smaller peptides may remain and cause interference.[5]

  • Other Endogenous Molecules: Lipids, cholesterol, and metabolites can all contribute to the matrix effect.[1]

Q4: Can my choice of ionization source affect ion suppression?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because it is more sensitive to competition for charge on the droplet surface.[7] However, ESI is often preferred for polar molecules like cyclophosphamide metabolites.[2] If you are experiencing significant suppression with ESI, evaluating APCI could be a viable strategy, though it may come with a trade-off in ionization efficiency for your specific analyte.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem 1: Low or inconsistent signal intensity for both analyte and internal standard.

This is a classic sign of significant ion suppression.

The following diagram illustrates a decision-making workflow for diagnosing and resolving ion suppression issues.

IonSuppressionTroubleshooting Troubleshooting Workflow for Ion Suppression start Start: Inconsistent or Low Analyte Signal check_is Check Internal Standard (IS) Signal start->check_is is_low IS Signal is also Low/ Inconsistent? check_is->is_low assess_matrix Assess Matrix Effect: Post-Column Infusion or Post-Extraction Spike is_low->assess_matrix Yes is_ok IS Signal is Stable. Investigate Analyte-Specific Issues: Degradation, Adsorption is_low->is_ok No suppression_confirmed Ion Suppression Confirmed? assess_matrix->suppression_confirmed optimize_sample_prep Optimize Sample Preparation (SPE > LLE > PPT) suppression_confirmed->optimize_sample_prep Yes no_suppression No Significant Suppression. Investigate Other Issues: Instrument Sensitivity, Analyte Stability suppression_confirmed->no_suppression No optimize_chromatography Optimize Chromatography (Change Gradient, Column, Divert Valve) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Matrix Effect optimize_chromatography->re_evaluate solution_found Problem Resolved re_evaluate->solution_found

Caption: A decision tree for troubleshooting ion suppression.

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]

  • Strategy: Switch from a simple Protein Precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE).[1][4][5] SPE offers the best cleanup by selectively binding the analyte and washing away interferences.[1]

  • Quantitative Comparison: The table below shows representative data on how the choice of sample preparation can impact analyte recovery and matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT)95 ± 545 ± 10 (Suppression)Poor
Liquid-Liquid Extraction (LLE)85 ± 880 ± 7 (Mild Suppression)Moderate
Solid-Phase Extraction (SPE)92 ± 698 ± 4 (Minimal Effect)Excellent
Matrix Effect (%) is calculated as (Peak Area in post-spiked matrix / Peak Area in neat solution) * 100. A value < 100% indicates suppression.

If you cannot improve sample cleanup, focus on separating your analyte from the interfering compounds chromatographically.

  • Strategy 1: Adjust the Gradient: Develop a gradient that retains this compound long enough to allow early-eluting interferences (like salts) to pass, but elutes it before late-eluting, highly retained compounds (like lipids).[2]

  • Strategy 2: Use a Divert Valve: Program the divert valve to send the flow to waste during the first part of the run (where salts and polar interferences elute) and at the end of the run (where strongly bound matrix components are washed off the column). This prevents a significant amount of contamination from entering the mass spectrometer.

  • Strategy 3: Consider a Different Column: For a polar compound like 4-Hydroperoxy Cyclophosphamide, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and separation from phospholipids than a traditional C18 column. Alternatively, specialized columns designed to have low surface silanol activity can reduce peak tailing and improve separation.[8]

Problem 2: Calibration curve is non-linear or fails at low concentrations.

This can occur when ion suppression is not consistent across the concentration range, often being more pronounced at lower concentrations where the analyte-to-matrix ratio is lower.

  • Strategy: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank plasma).[1] This ensures that the calibrators experience the same matrix effect as the samples, improving accuracy.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-Hydroperoxy Cyclophosphamide from Plasma

This protocol provides a general framework for a mixed-mode cation exchange SPE, which is effective for polar compounds.

SPE_Workflow SPE Workflow for Plasma Samples start Start: Plasma Sample (+ IS) pretreat Pre-treat: Dilute 1:1 with 4% H3PO4 in Water start->pretreat load 3. Load Pre-treated Sample pretreat->load condition 1. Condition SPE Cartridge (Methanol, then Water) equilibrate 2. Equilibrate Cartridge (4% H3PO4 in Water) condition->equilibrate equilibrate->load wash1 4. Wash 1: (Remove Salts/Polar Interferences) 5% Methanol in 2% Formic Acid load->wash1 wash2 5. Wash 2: (Remove Lipids) 100% Acetonitrile wash1->wash2 elute 6. Elute Analyte (5% NH4OH in Methanol) wash2->elute dry Evaporate & Reconstitute in Mobile Phase elute->dry inject Inject into LC-MS/MS dry->inject

Caption: A step-by-step solid-phase extraction workflow.

Methodology:

  • Pre-treatment: Thaw plasma samples. For every 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly. Add 100 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in 5% methanol/water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.

Protocol 2: Post-Column Infusion to Qualitatively Assess Ion Suppression

This experiment helps visualize where in the chromatogram ion suppression occurs.[5]

Methodology:

  • Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Continuously infuse a solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for your analyte.

  • Injection: Inject a blank, extracted matrix sample (e.g., a plasma sample prepared using your standard method but without the analyte or IS).

  • Analysis: Monitor the signal of the infused this compound. Any dip or "negative peak" in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[6] You can then adjust your chromatographic method to ensure your analyte does not elute in these suppression zones.

References

Validation & Comparative

A Comparative Guide to the UPLC-MS/MS Validation for 4-Hydroperoxy Cyclophosphamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 4-hydroperoxy cyclophosphamide (4-OHCP), a critical active metabolite of the anticancer prodrug cyclophosphamide. The use of a stable isotope-labeled internal standard, 4-hydroperoxy cyclophosphamide-d4 (4-OHCP-d4), ensures high accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for pharmacokinetic and therapeutic drug monitoring studies of cyclophosphamide.

Method Performance Comparison

The UPLC-MS/MS method detailed below offers significant advantages in terms of sensitivity, specificity, and throughput compared to older analytical techniques such as HPLC-UV. The use of mass spectrometric detection eliminates interferences from complex biological matrices, a common challenge in bioanalytical assays. The data presented in the following tables summarizes the key validation parameters of a state-of-the-art UPLC-MS/MS method, demonstrating its suitability for regulated bioanalysis.[1][2][3][4][5]

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method
AnalyteCalibration Curve Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Cyclophosphamide (CP)5 - 60,0005
4-Hydroxycyclophosphamide (4-OHCP)2.5 - 1,0002.5

Data sourced from Harahap et al., 2022.[1][2][5]

Table 2: Accuracy and Precision of the UPLC-MS/MS Method for 4-OHCP
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ2.59.127.5-6.73% – 14.5%-13.5% – 14.9%
Low (QCL)7.57.788.77-13.5% – 14.9%-14.7% – 19.1%
Medium (QCM)4006.166.94-3.05% – 10.1%-11.8% – 12.6%
High (QCH)7509.247.29-13.8% – 10.8%-13.8% – 10.8%

Data represents a summary of findings from Harahap et al., 2022 and demonstrates that the method meets the acceptance criteria set by the FDA and EMA.[1][3][4][5]

Experimental Protocols

The following sections detail the methodologies for the validated UPLC-MS/MS assay for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide.

Sample Preparation

Due to the instability of 4-hydroxycyclophosphamide, a derivatization step is essential immediately after sample collection.

  • Derivatization: To stabilize 4-OHCP, samples are treated with semicarbazide hydrochloride (SCZ) to form a stable 4-OHCP-SCZ derivative.[1][2]

  • Internal Standard Spiking: An appropriate volume of the internal standard solution (4-hydroxycyclophosphamide-d4) is added to the sample.

  • Protein Precipitation: Proteins are precipitated from the biological matrix (e.g., plasma, blood) using a mixture of methanol and acetonitrile.[6]

  • Centrifugation and Supernatant Transfer: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the analytes is transferred for analysis.

UPLC Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)[1][2][5]

  • Mobile Phase A: 0.01% Formic acid in water[1][2][5]

  • Mobile Phase B: Methanol[1][2][5]

  • Flow Rate: 0.15 mL/min[1][2][5]

  • Gradient Elution: A gradient elution program is employed to ensure optimal separation of the analytes.[1][2][5]

  • Total Run Time: Approximately 6 minutes.[1][2][5][6]

MS/MS Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3][4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cyclophosphamide: m/z 260.7 > 140.0[1][2][5]

    • 4-OHCP-SCZ derivative: m/z 333.7 > 221.0[1][2][5]

    • 4-OHCP-d4-SCZ (Internal Standard): m/z 337.7 > 225.1[1][2][5]

Visualizations

Cyclophosphamide Metabolic Pathway

The following diagram illustrates the metabolic activation of cyclophosphamide to its active cytotoxic metabolites.

Cyclophosphamide_Metabolism CP Cyclophosphamide (Prodrug) CYP CYP2B6, 2C9, 3A4 (Hepatic Enzymes) CP->CYP OHCP 4-Hydroxycyclophosphamide Aldo Aldophosphamide OHCP->Aldo Tautomerization Aldo->OHCP PM Phosphoramide Mustard (Active Cytotoxic Agent) Aldo->PM Acrolein Acrolein (Urotoxic) Aldo->Acrolein ALDH ALDH1A1 Aldo->ALDH Carboxy Carboxyphosphamide (Inactive) CYP->OHCP Activation ALDH->Carboxy Detoxification

Caption: Metabolic activation pathway of cyclophosphamide.

Experimental Workflow for UPLC-MS/MS Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of 4-hydroxycyclophosphamide.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Collection (e.g., Plasma, Blood) Deriv Derivatization with Semicarbazide Sample->Deriv IS Internal Standard Spiking (4-OHCP-d4) Deriv->IS PP Protein Precipitation IS->PP Cent Centrifugation PP->Cent Super Supernatant Transfer Cent->Super Inject Injection into UPLC System Super->Inject Sep Chromatographic Separation Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion Detect Tandem Mass Spectrometry (MRM Detection) Ion->Detect Quant Quantification using Calibration Curve Detect->Quant Report Reporting of Results Quant->Report

Caption: Experimental workflow for UPLC-MS/MS analysis.

Conclusion

The validated UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in biological matrices. The detailed protocol and performance data presented in this guide demonstrate its suitability for clinical and preclinical research, aiding in the optimization of cyclophosphamide therapy and the development of new drug formulations. This method adheres to the stringent validation requirements of regulatory agencies such as the FDA.[1][2][3][4][5][7]

References

Cross-Validation of Analytical Methods for Cyclophosphamide: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cyclophosphamide, a widely used anticancer prodrug, and its active metabolite, 4-hydroxycyclophosphamide, is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is paramount for the reliability and robustness of bioanalytical methods. This guide provides a comparative analysis of analytical methods for cyclophosphamide, with a focus on the use of deuterated internal standards, particularly 4-Hydroperoxy Cyclophosphamide-d4 and its close analogue 4-hydroxycyclophosphamide-d4, against other alternatives.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different UPLC-MS/MS methods for the quantification of cyclophosphamide (CP) and 4-hydroxycyclophosphamide (4-OHCP) using different internal standards. The data is compiled from various validation studies.

ParameterMethod 1: Using 4-hydroxycyclophosphamide-d4 (4-OHCP-d4)Method 2: Using Cyclophosphamide-d8 (CP-d8)
Analytes Cyclophosphamide (CP) & 4-hydroxycyclophosphamide (4-OHCP)Cyclophosphamide (CP)
Internal Standard 4-hydroxycyclophosphamide-d4 (4-OHCP-d4)Cyclophosphamide-d8 (CP-d8)
Instrumentation UPLC-MS/MSUPLC-MS/MS
Matrix Dried Blood Spots (DBS) / Volumetric Absorptive Microsampling (VAMS)Human Plasma
Lower Limit of Quantification (LLOQ) for CP 5 - 10 ng/mL[1][2]20 ng/mL[3]
LLOQ for 4-OHCP 2.5 - 5 ng/mL[1][2]Not Applicable
Linearity Range for CP 10 - 40,000 ng/mL[2] / 5 - 60,000 ng/mL[1]20 - 15,000 ng/mL[3]
Linearity Range for 4-OHCP 5 - 4,000 ng/mL[2] / 2.5 - 1,000 ng/mL[1]Not Applicable
Intra-day Precision (%CV) for CP 4.19 - 9.91%[1]2.78 - 11.13%[3]
Inter-day Precision (%CV) for CP 6.14 - 8.85%[1]2.82 - 10.70%[3]
Intra-day Accuracy (%bias) for CP -13.4 to 13.9%[1]Not explicitly stated
Inter-day Accuracy (%bias) for CP -14.9 to 14.2%[1]Not explicitly stated

Experimental Protocols

Method 1: UPLC-MS/MS with 4-hydroxycyclophosphamide-d4

This method is designed for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide in small volume samples like Dried Blood Spots (DBS) or those collected via Volumetric Absorptive Microsampling (VAMS).

Sample Preparation (DBS):

  • Spot whole blood samples onto a DBS card.

  • For 4-OHCP stabilization, the card can be pre-spotted with semicarbazide solution.

  • Punch out the dried blood spot.

  • Add a solution of 4-OHCP-d4 in methanol to the punched spot.

  • Perform protein precipitation by adding methanol.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • UPLC Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]

  • Mobile Phase: A gradient of 0.01% formic acid in water and methanol[1].

  • Flow Rate: 0.15 - 0.2 mL/min[1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • CP transition: m/z 261.03 > 140.16[2]

    • 4-OHCP-semicarbazone transition: m/z 334.10 > 221.04[2]

    • 4-OHCP-d4-semicarbazone transition: m/z 338.10 > 225.06[2]

Method 2: UPLC-MS/MS with Cyclophosphamide-d8

This method is tailored for the quantification of cyclophosphamide in human plasma.

Sample Preparation (Plasma):

  • Pipette a known volume of plasma into a tube.

  • Add the internal standard solution (Cyclophosphamide-d8).

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or protein precipitation.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • UPLC Column: A C18 column is typically used.

  • Mobile Phase: A gradient of mobile phases such as acetonitrile and water with additives like formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • CP transition: m/z 262.90 > 141.60[3]

    • CP-d8 transition: m/z 270.90 > 148.60[3]

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic activation of cyclophosphamide, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation DBS_VAMS DBS/VAMS Spotting Blood_Sample->DBS_VAMS IS_Addition Addition of Internal Standard (4-OHCP-d4 or CP-d8) Plasma_Separation->IS_Addition DBS_VAMS->IS_Addition Derivatization Derivatization (for 4-OHCP) IS_Addition->Derivatization Extraction Protein Precipitation or Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Processing Data Processing MSMS->Data_Processing

Caption: General experimental workflow for the bioanalysis of cyclophosphamide.

cyclophosphamide_metabolism CP Cyclophosphamide (Prodrug) OHCP4 4-Hydroxycyclophosphamide (Active Metabolite) CP->OHCP4 CYP450 Enzymes Aldo Aldophosphamide OHCP4->Aldo PM Phosphoramide Mustard (Alkylating Agent) Aldo->PM Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein DNA_Crosslink DNA Cross-linking & Cell Death PM->DNA_Crosslink

Caption: Simplified metabolic activation pathway of cyclophosphamide.

References

A Comparative Analysis of the Cytotoxic Properties of 4-Hydroperoxy Cyclophosphamide-d4 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 4-Hydroperoxy Cyclophosphamide-d4 (4-HC-d4) and its non-deuterated counterpart, 4-Hydroperoxy Cyclophosphamide (4-HC). 4-HC is an active, pre-activated metabolite of the widely used chemotherapeutic agent cyclophosphamide. The introduction of deuterium in drug molecules, a process known as deuteration, has been explored as a strategy to favorably alter pharmacokinetic and metabolic profiles. This guide synthesizes available data to facilitate an objective comparison.

Executive Summary

Direct comparative studies on the cytotoxicity of this compound versus its non-deuterated form are not available in the current body of scientific literature. 4-HC-d4 is primarily available as a stable isotope-labeled internal standard for use in analytical and research settings, such as mass spectrometry-based assays, to ensure accurate quantification of the non-deuterated drug.

While quantitative cytotoxicity data for 4-HC-d4 is absent, this guide provides a comprehensive summary of the cytotoxic activity of the well-characterized, non-deuterated 4-Hydroperoxy Cyclophosphamide against various cancer cell lines. Furthermore, it details the experimental protocols commonly employed to assess its cytotoxicity and illustrates the key signaling pathways implicated in its mechanism of action. The potential impact of deuteration on the bioactivity of 4-HC will be discussed based on established principles of kinetic isotope effects.

Quantitative Cytotoxicity Data: 4-Hydroperoxy Cyclophosphamide (Non-Deuterated)

The following table summarizes the 50% inhibitory concentration (IC50) values of 4-Hydroperoxy Cyclophosphamide in a range of human cancer cell lines, as reported in peer-reviewed studies. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM)Citation
U87Glioblastoma15.67 ± 0.58[1][2]
T98Glioblastoma19.92 ± 1[1][2]

Note: The absence of data for this compound in this table is due to the lack of published studies investigating its cytotoxic properties.

The Potential Impact of Deuteration

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the metabolic fate and pharmacological activity of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can lead to:

  • Altered Metabolism: If the deuterated position is a site of enzymatic metabolism (e.g., by cytochrome P450 enzymes), the rate of metabolism can be reduced. This may lead to a longer half-life and increased exposure of the parent drug.

  • Modified Toxicity: By altering the metabolic pathway, deuteration could potentially reduce the formation of toxic metabolites or, conversely, increase the concentration of the active parent drug, which might enhance its therapeutic effect or its toxicity.

In the context of 4-Hydroperoxy Cyclophosphamide, deuteration at the C4 position could potentially influence its conversion to downstream metabolites. However, without experimental data, the precise impact on its cytotoxic activity remains speculative.

Experimental Protocols

A detailed understanding of the methodologies used to assess cytotoxicity is crucial for the interpretation of results and the design of future experiments. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (4-Hydroperoxy Cyclophosphamide)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in dilute HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-Hydroperoxy Cyclophosphamide in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in 4-Hydroperoxy Cyclophosphamide-Induced Cytotoxicity

The cytotoxic effects of 4-Hydroperoxy Cyclophosphamide are mediated through the induction of apoptosis (programmed cell death). Several signaling pathways are involved in this process.

Experimental Workflow for Assessing Cytotoxicity

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U87, T98) seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion 24h Adhesion seeding->adhesion treatment Treat cells with 4-HC adhesion->treatment drug_prep Prepare 4-HC dilutions drug_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate for 2-4h (Formazan formation) mtt_add->formazan_inc solubilize Add Solubilization Solution formazan_inc->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_dna DNA Damage Response cluster_ros Oxidative Stress cluster_er ER Stress 4-HC 4-HC DNA_Damage DNA Damage 4-HC->DNA_Damage ROS_Production ROS Production 4-HC->ROS_Production ER_Stress ER Stress (UPR Activation) 4-HC->ER_Stress p53_Activation p53 Activation Bax_Upregulation Bax_Upregulation p53_Activation->Bax_Upregulation Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->MOMP Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Mitochondrial_Stress->MOMP CHOP_Induction CHOP Induction ER_Stress->CHOP_Induction CHOP_Induction->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to the Linearity and Precision of 4-Hydroperoxy Cyclophosphamide-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of the bioanalytical performance of 4-Hydroperoxy Cyclophosphamide-d4 (4-OHCP-d4), a deuterated internal standard for the active metabolite of Cyclophosphamide (CP). The focus is on two critical validation parameters: linearity and precision.

Cyclophosphamide is a widely used anticancer prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active form, 4-hydroxycyclophosphamide (4-OHCP).[1] The therapeutic efficacy of cyclophosphamide is determined by the concentration of 4-OHCP.[1][2][3] Therefore, robust and validated bioanalytical methods are essential for pharmacokinetic studies and therapeutic drug monitoring. This guide summarizes experimental data from various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide.

Linearity of 4-Hydroperoxy Cyclophosphamide Assays

Linearity in a bioanalytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a specific range.[4] This is a critical parameter for ensuring accurate quantification. The following table summarizes the linearity data for 4-OHCP from various studies, which often employ 4-OHCP-d4 as an internal standard to ensure accuracy.

AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Method
4-HydroxycyclophosphamideHuman Plasma50 - 5000Not SpecifiedLC-MS/MS
4-HydroxycyclophosphamideDried Blood Spots5 - 4000Not SpecifiedUPLC-MS/MS
4-HydroxycyclophosphamideVolumetric Absorptive Microsampling2.5 - 1000Not SpecifiedUPLC-MS/MS
CyclophosphamideHuman Plasma200 - 40,000Not SpecifiedLC-MS/MS
CyclophosphamideDried Blood Spots10 - 40,000Not SpecifiedUPLC-MS/MS
CyclophosphamideVolumetric Absorptive Microsampling5 - 60,000Not SpecifiedUPLC-MS/MS
CyclophosphamidePharmaceutical FormulationsLOQ to 150% of target0.9987 - 0.9999HPLC
CyclophosphamideReconstituted SolutionsNot Specified0.9999HPLC-DAD
Precision of 4-Hydroperoxy Cyclophosphamide Assays

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Intra-day precision assesses precision within a single day, while inter-day precision evaluates it over several days. According to FDA and EMA guidelines, the %CV should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[5]

AnalyteMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Method
4-HydroxycyclophosphamideVolumetric Absorptive MicrosamplingLLOQ, QCL, QCM, QCH6.16 - 9.246.94 - 9.12UPLC-MS/MS
CyclophosphamideVolumetric Absorptive MicrosamplingLLOQ, QCL, QCM, QCH4.19 - 9.916.14 - 8.85UPLC-MS/MS
CyclophosphamideReconstituted SolutionsNot Specified1.51 - 2.66 (Repeatability)0.22 - 4.59 (Intermediate)HPLC-DAD

The data indicates that the use of 4-OHCP-d4 as an internal standard in UPLC-MS/MS methods provides excellent precision for the quantification of 4-OHCP, with %CV values well within the accepted regulatory limits.[1][5]

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies described in the cited literature for the quantification of 4-OHCP using 4-OHCP-d4 as an internal standard.

1. Sample Preparation:

  • Derivatization: Due to the instability of 4-OHCP in plasma, it is derivatized with semicarbazide immediately after sample collection.[6]

  • Protein Precipitation: Sample preparation is typically carried out by protein precipitation with a mixture of methanol and acetonitrile, containing the deuterated internal standard (4-OHCP-d4).[2][3][6]

  • Extraction for Microsampling: For volumetric absorptive microsampling (VAMS), the samples are extracted by protein precipitation after being absorbed onto the VAMS device.[1]

2. Chromatographic Separation:

  • Column: A C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm), is commonly used for separation.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.01% formic acid and methanol is often employed.[1]

  • Flow Rate: A typical flow rate is 0.15 mL/min.[1]

3. Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+) is used for detection.[1][2][3]

  • Monitoring Mode: Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.

  • MRM Transitions:

    • Cyclophosphamide: m/z 260.7 > 140.0[1]

    • 4-OHCP-Semicarbazide derivative: m/z 333.7 > 221.0[1]

    • 4-OHCP-d4-Semicarbazide derivative: m/z 337.7 > 225.1[1]

Visualizations

Cyclophosphamide Metabolic Pathway

G CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active) CP->OHCP CYP450 Aldo Aldophosphamide OHCP->Aldo Tautomerization Inactive Inactive Metabolites OHCP->Inactive PM Phosphoramide Mustard (Active) Aldo->PM Acrolein Acrolein (Toxic) Aldo->Acrolein

Caption: Metabolic activation of Cyclophosphamide.

Bioanalytical Workflow for 4-OHCP Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS, VAMS) Deriv Derivatization with Semicarbazide Sample->Deriv Spike Spiking with 4-OHCP-d4 (IS) Deriv->Spike Precip Protein Precipitation Spike->Precip Extract Supernatant Extraction Precip->Extract Inject Injection into UPLC-MS/MS Extract->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Curve Calibration Curve Generation Integration->Curve Quant Concentration Quantification Curve->Quant

Caption: Experimental workflow for 4-OHCP bioanalysis.

Relationship Between Linearity and Precision

G Validation Bioanalytical Method Validation Linearity Linearity (Proportionality of Response) Validation->Linearity Precision Precision (Reproducibility of Measurements) Validation->Precision Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Reliability Reliable Quantification Linearity->Reliability Ensures consistent concentration relationship Precision->Reliability Ensures repeatable results Accuracy->Reliability Ensures correctness of results

Caption: Interdependence of key bioanalytical validation parameters.

References

A Researcher's Guide to Internal Standard Validation in LC-MS: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice and validation of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays are critical for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of internal standard strategies, aligning with the U.S. Food and Drug Administration (FDA) guidelines, and offers detailed experimental protocols to support robust method development.

The FDA, through its guidance documents, particularly the "M10 Bioanalytical Method Validation and Study Sample Analysis," emphasizes the importance of a well-characterized and consistently performing internal standard to compensate for the variability inherent in the bioanalytical process.[1] An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby ensuring accurate and precise quantification.

Comparing Internal Standard Strategies: A Data-Driven Approach

The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled (SIL) internal standards and analog (structurally similar) internal standards. The choice between these strategies can significantly impact assay performance.

Table 1: Quantitative Comparison of SIL and Analog Internal Standards

Performance ParameterStable Isotope-Labeled (SIL) ISAnalog ISKey Considerations & FDA Perspective
Co-elution with Analyte Typically co-elutesMay have different retention timesFDA guidance implicitly favors SIL-IS due to their ability to better compensate for matrix effects that can vary across the chromatographic peak.
Ionization Efficiency Nearly identical to the analyteCan differ significantly from the analyteSIL-IS is more likely to experience the same degree of ion suppression or enhancement as the analyte, leading to more accurate results.[2]
Extraction Recovery Very similar to the analyteMay differ due to structural differencesA well-chosen analog should have similar physicochemical properties to the analyte to ensure comparable extraction efficiency.
Precision (%CV) Generally ≤ 15%Can be > 15%In a comparative study for the quantification of everolimus, both a SIL-IS (everolimus-d4) and an analog IS showed acceptable precision (total CV% of 4.3%-7.2%), though the SIL-IS offered a better slope in comparison to an independent method.[3]
Accuracy (%Bias) Typically within ± 15%Can exhibit greater biasA study comparing a SIL-IS and an analog for an anticancer drug demonstrated a significant improvement in accuracy and precision with the SIL-IS.[4][5]
Potential for Crosstalk Minimal with sufficient mass difference (ideally ≥ 4 Da)NoneThe isotopic purity of the SIL-IS must be confirmed to avoid interference with the analyte quantification.[2]
Availability and Cost Can be expensive and have long synthesis lead timesGenerally more readily available and less expensiveThe FDA recognizes the challenges in obtaining SIL-IS, particularly in early development, and allows for the use of well-justified analog IS.

Experimental Protocols for Internal Standard Validation

A robust validation of the internal standard is a cornerstone of a successful bioanalytical method submission. The following protocols outline the key experiments required by the FDA.

Internal Standard Selection and Purity Check

Objective: To select an appropriate internal standard and verify its purity.

Methodology:

  • Selection:

    • Preferred: A stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N, ²H).

    • Alternative: A structural analog with similar physicochemical properties (pKa, logP) and chromatographic behavior.

  • Purity Assessment:

    • Analyze a concentrated solution of the IS using the LC-MS method.

    • Monitor the mass transition of the analyte to ensure the absence of the analyte as an impurity in the IS.

    • The response of the analyte in the IS solution should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).

Evaluation of Internal Standard Response Variability

Objective: To assess the consistency of the IS response across the analytical run.

Methodology:

  • Prepare calibration standards, quality control (QC) samples, and blank matrix samples.

  • Add a constant concentration of the IS to all samples (except the double blank).

  • Analyze the samples and plot the IS response for each injection.

  • Acceptance Criteria: The FDA's Q&A guidance on IS response emphasizes monitoring for trends and systemic variability rather than setting strict numerical limits. Any significant or systematic variation in the IS response should be investigated to determine the root cause and its impact on data accuracy.

Matrix Effect Evaluation

Objective: To assess the influence of the biological matrix on the ionization of the analyte and the IS.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked into the mobile phase.

    • Set B: Analyte and IS spiked into extracted blank matrix.

    • Set C: Blank matrix extracted, then analyte and IS spiked into the final extract.

  • Calculate the matrix factor (MF) for both the analyte and the IS: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.

Recovery Assessment

Objective: To determine the extraction efficiency of the analyte and the IS.

Methodology:

  • Prepare two sets of samples at three concentration levels (low, medium, and high QC):

    • Set 1: Analyte and IS spiked into the biological matrix before extraction.

    • Set 2: Blank matrix extracted, and the analyte and IS spiked into the post-extraction solvent.

  • Calculate the recovery for both the analyte and the IS: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extracted Spiked Sample) * 100.

  • Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The recovery of the IS should be comparable to that of the analyte.[5]

Visualizing the Workflow and Decision-Making Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in internal standard validation.

Internal_Standard_Selection_Workflow cluster_selection Internal Standard Selection cluster_validation Validation Experiments Analyte_Properties Define Analyte Physicochemical Properties SIL_IS Stable Isotope-Labeled (SIL) IS (Preferred) Analyte_Properties->SIL_IS Synthesize or Procure Analog_IS Analog IS (Alternative) Analyte_Properties->Analog_IS Select based on structural similarity Purity_Check Purity Check: Analyte level in IS < 5% of LLOQ SIL_IS->Purity_Check Analog_IS->Purity_Check IS_Response_Variability IS Response Variability Purity_Check->IS_Response_Variability If Purity is Acceptable Matrix_Effect Matrix Effect Evaluation IS_Response_Variability->Matrix_Effect Recovery Recovery Assessment Matrix_Effect->Recovery Final_Method Validated Bioanalytical Method Recovery->Final_Method

Caption: Workflow for the selection and initial validation of an internal standard.

References

Comparative Efficacy of 4-Hydroperoxycyclophosphamide and 4-Hydroperoxyifosfamide in Leukemia Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of two oxazaphosphorine alkylating agents, 4-Hydroperoxycyclophosphamide (4-HC) and 4-hydroperoxyifosfamide (4-HI), in leukemia cells. Both are active metabolites of the widely used chemotherapeutic drugs cyclophosphamide and ifosfamide, respectively. This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their cytotoxic and apoptotic effects, supported by experimental data.

Executive Summary

In vitro studies directly comparing 4-Hydroperoxycyclophosphamide (4-HC) and 4-hydroperoxyifosfamide (4-HI) in human leukemia cell lines indicate that 4-HC is the more potent of the two agents.[1][2] Research has shown that 4-HC exhibits greater cytotoxicity against leukemia cells compared to 4-HI.[1][2] Both compounds induce cell death primarily through apoptosis and necrosis.[1][2] The sensitivity to these agents can vary between different leukemia cell lines, with lymphoblastic leukemia cells (MOLT-4) showing greater sensitivity than myeloblastic leukemia cells (ML-1).[1][2]

Data Presentation: Comparative Cytotoxicity and Apoptosis

The following tables summarize the quantitative data on the effects of 4-HC and 4-HI on cell viability and apoptosis induction in the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1 after 24 hours of treatment. Data is extracted from a key comparative study by Stanczyk et al. (2017).

Table 1: Effect of 4-HC and 4-HI on the Viability of MOLT-4 and ML-1 Leukemia Cells

Treatment Concentration (µM)% Viable MOLT-4 Cells (4-HC)% Viable MOLT-4 Cells (4-HI)% Viable ML-1 Cells (4-HC)% Viable ML-1 Cells (4-HI)
Control ~95%~95%~95%~95%
1 ~70%~85%~90%~90%
10 ~30%~60%~70%~80%
100 <10%~20%~40%~60%

Table 2: Induction of Apoptosis and Necrosis in MOLT-4 and ML-1 Cells by 4-HC and 4-HI

Treatment Concentration (µM)% Apoptotic/Necrotic MOLT-4 Cells (4-HC)% Apoptotic/Necrotic MOLT-4 Cells (4-HI)% Apoptotic/Necrotic ML-1 Cells (4-HC)% Apoptotic/Necrotic ML-1 Cells (4-HI)
1 ~25%~15%~10%~10%
10 ~65%~35%~25%~15%
100 >90%~75%~55%~35%

Experimental Protocols

The data presented above is based on the following key experimental methodologies:

1. Cell Culture: Human acute lymphoblastic leukemia MOLT-4 and human acute myeloblastic leukemia ML-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

2. Cell Viability Assay (Fluorescein Diacetate and Propidium Iodide Staining): Cell viability was assessed using flow cytometry with fluorescein diacetate (FDA) and propidium iodide (PI) staining. FDA stains viable cells green, while PI stains non-viable cells red. Following a 24-hour incubation with varying concentrations of 4-HC or 4-HI, cells were washed and stained with FDA and PI. The percentages of viable and non-viable cells were then quantified using a flow cytometer.

3. Apoptosis Assay (Annexin V and Propidium Iodide Staining): The induction of apoptosis was determined by flow cytometry using an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains late apoptotic and necrotic cells. After treatment, cells were washed, resuspended in binding buffer, and stained with Annexin V-FITC and PI before analysis by flow cytometry.

4. Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, was measured using specific fluorescent substrates for caspase-3/7, caspase-8, and caspase-9 via flow cytometry.[1] Following drug treatment, cells were incubated with the respective fluorescent caspase substrate and analyzed for fluorescence intensity, indicating caspase activation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of 4-HC and 4-HI in leukemia cells.

G cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis Leukemia_Cells Leukemia Cell Lines (MOLT-4, ML-1) Treatment Incubation with 4-HC or 4-HI (Varying Concentrations, 24h) Leukemia_Cells->Treatment Viability Cell Viability Assay (FDA/PI Staining) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Caspase Caspase Activity Assays Treatment->Caspase Flow_Cytometry Flow Cytometry Analysis Viability->Flow_Cytometry Apoptosis->Flow_Cytometry Caspase->Flow_Cytometry Comparison Comparative Analysis of Cytotoxicity and Apoptosis Flow_Cytometry->Comparison

Caption: Experimental workflow for comparing the in vitro efficacy of 4-HC and 4-HI.

Signaling Pathways

The diagram below outlines the proposed signaling pathways through which 4-HC and 4-HI induce apoptosis in leukemia cells. As alkylating agents, they primarily cause DNA damage, which triggers downstream apoptotic signaling.

G cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Apoptotic Pathways Drug 4-HC / 4-HI DNA_Damage DNA Alkylation & Damage Drug->DNA_Damage Induces Extrinsic Extrinsic Pathway (Caspase-8 Activation) DNA_Damage->Extrinsic Triggers Intrinsic Intrinsic (Mitochondrial) Pathway (Caspase-9 Activation) DNA_Damage->Intrinsic Triggers Execution Execution Pathway (Caspase-3/7 Activation) Extrinsic->Execution Intrinsic->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: Signaling pathways for 4-HC and 4-HI-induced apoptosis in leukemia cells.

References

A Researcher's Guide to Assessing the Isotopic Purity of 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the accurate quantification of cyclophosphamide and its metabolites is critical. 4-Hydroperoxy Cyclophosphamide-d4, a deuterated analog of a key active metabolite, serves as an essential internal standard in mass spectrometry-based bioanalysis. Its isotopic purity is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of commercially available this compound, details experimental protocols for purity assessment, and explores alternative internal standards.

Comparative Analysis of Commercially Available this compound

The isotopic purity of a deuterated standard directly impacts the accuracy of quantitative analyses. While an exhaustive head-to-head comparison with batch-specific data from all vendors is challenging to compile from publicly available information, data from prominent suppliers offer valuable insights into the expected quality.

VendorProductStated Purity/Isotopic Enrichment
MedChemExpressThis compound>95.0%
Santa Cruz Biotechnology4-Hydroperoxy Cyclophosphamide≥95% (for the non-deuterated form)
LGC StandardsThis compoundCertificate of Analysis available upon request
Cayman ChemicalCyclophosphamide-d4≥99% deuterated forms (d1-d4)

Note: The stated purity for Santa Cruz Biotechnology's product refers to the non-deuterated form, which can be indicative of the chemical purity of their deuterated analog. Cayman Chemical's high enrichment for the parent drug, Cyclophosphamide-d4, suggests a high likelihood of similar quality for its metabolites. Researchers are strongly encouraged to request lot-specific Certificates of Analysis from any vendor to obtain precise isotopic distribution data (i.e., the percentage of d0, d1, d2, d3, and d4 species).

Alternative Deuterated Internal Standards

Beyond this compound, other deuterated analogs of cyclophosphamide and its metabolites are utilized as internal standards. The choice of internal standard often depends on the specific analytical method and the metabolites being quantified.

Alternative Internal StandardTypical ApplicationReported Isotopic Purity
Cyclophosphamide-d4 Quantification of the parent drug, cyclophosphamide.≥99% deuterated forms (d1-d4) (Cayman Chemical)
4-Hydroxycyclophosphamide-d4 Quantification of the primary active metabolite, 4-hydroxycyclophosphamide.[1][2]Purity often stated as >95% by vendors like MedChemExpress.

The selection of an appropriate internal standard should be based on its ability to mimic the analytical behavior of the analyte of interest, including extraction recovery and ionization efficiency, while being sufficiently mass-resolved.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (LC-HRMS) Method

Liquid chromatography coupled with high-resolution mass spectrometry is a powerful tool for assessing isotopic enrichment.[3][4]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of cyclophosphamide and its metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan mode with high resolution (>60,000).

  • Mass Range: A range that encompasses the masses of the unlabeled and all deuterated isotopologues (e.g., m/z 250-350).

Data Analysis:

  • Acquire the full scan mass spectrum of the this compound standard.

  • Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) forms of the protonated molecule [M+H]+.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is typically reported as the percentage of the desired deuterated form (d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic purity. Both ¹H and ³¹P NMR can be employed.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a known amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d6).

¹H NMR Analysis:

  • Acquire the ¹H NMR spectrum.

  • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

  • Integration of the remaining proton signals relative to a known internal standard can provide an estimate of chemical purity.

³¹P NMR Analysis:

  • Acquire the ³¹P NMR spectrum.

  • A single peak is expected for the phosphorus atom in the cyclophosphamide ring.

  • The chemical shift can confirm the identity of the compound.

Visualizing the Workflow and Metabolic Pathway

To aid in understanding the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing cluster_result Result sample 4-Hydroperoxy Cyclophosphamide-d4 dissolve Dissolve in Mobile Phase sample->dissolve lc UHPLC Separation dissolve->lc ms HRMS Detection (Full Scan) lc->ms extract Extract Ion Chromatograms (d0-d4) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity (%) integrate->calculate report Isotopic Purity Report calculate->report

Experimental workflow for isotopic purity assessment by LC-HRMS.

cyclophosphamide_metabolism cluster_active Active Metabolites cluster_inactive Inactive/Toxic Metabolites CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 (Liver) Aldo Aldophosphamide OHCP->Aldo Tautomerization Keto 4-Ketocyclophosphamide (Inactive) OHCP->Keto PM Phosphoramide Mustard (Active) Aldo->PM Acrolein Acrolein (Toxic) Aldo->Acrolein Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy

Simplified metabolic pathway of cyclophosphamide.

By carefully selecting a high-purity deuterated internal standard and employing rigorous analytical methods for its characterization, researchers can ensure the accuracy and reliability of their quantitative studies involving cyclophosphamide and its metabolites. This guide serves as a foundational resource to aid in these critical assessments.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Hydroperoxy Cyclophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of cytotoxic compounds like 4-Hydroperoxy Cyclophosphamide-d4 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research. This compound is a deuterated active metabolite of cyclophosphamide, an antineoplastic agent.[1][2][3][4] Due to its cytotoxic nature, it is classified as a hazardous substance and requires stringent handling protocols.[5][6]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A comprehensive operational plan is critical to minimize exposure risk. The primary routes of exposure to cytotoxic drugs are inhalation, dermal absorption, and accidental injection.[6] Therefore, all handling of this compound, including weighing and solution preparation, must be conducted within a certified Class II Type B biological safety cabinet (BSC) or a fume hood to mitigate the risk of aerosol generation.[6]

Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and the hazardous agent. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile, neoprene, or polyurethane gloves compliant with ASTM D6978-05 standard.[7][8] Double gloving is recommended.Prevents dermal absorption of the cytotoxic agent. Vinyl gloves are not suitable.[7]
Gown Disposable, fluid-resistant gown with long sleeves and closed front.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles with side shields or a full-face shield.[7][9]Protects eyes from splashes of the chemical.
Respiratory Protection A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne particles or aerosols.[7]Prevents inhalation of the hazardous substance.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside the designated handling area.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure and ensure proper disposal of all contaminated materials.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Prepare designated work area (BSC/Fume Hood) B->C D Weigh and prepare solutions in BSC/Fume Hood C->D E Clearly label all containers with cytotoxic hazard symbols D->E F Decontaminate work surfaces and equipment E->F G Segregate and dispose of all waste as cytotoxic F->G H Doff PPE in the correct order G->H I Wash hands thoroughly H->I

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[6][7]

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, puncture-resistant, and leak-proof cytotoxic waste container.[7]
Contaminated PPE (gloves, gown, etc.) Double-bag in clearly labeled cytotoxic waste bags.[6]
Sharps (e.g., needles, syringes) Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste.[7]
Spill Cleanup Materials All materials used to clean up spills must be disposed of as cytotoxic waste.[10]

All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.[7] Follow institutional and local regulations for the final disposal of hazardous chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

Spill Response Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Full PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.

  • Decontaminate the Area: After absorbing the spill, decontaminate the surface with an appropriate cleaning agent (e.g., detergent solution followed by a thorough rinse).[6]

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。